Product packaging for 2-(4-Nitrophenyl)-2-oxoethyl acetate(Cat. No.:CAS No. 65921-30-4)

2-(4-Nitrophenyl)-2-oxoethyl acetate

Cat. No.: B1313954
CAS No.: 65921-30-4
M. Wt: 223.18 g/mol
InChI Key: SROHNFZTTHLMQF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO5 B1313954 2-(4-Nitrophenyl)-2-oxoethyl acetate CAS No. 65921-30-4

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-7(12)16-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHNFZTTHLMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495850
Record name 2-(4-Nitrophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65921-30-4
Record name 2-(4-Nitrophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Nitrophenyl)-2-oxoethyl acetate, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting data in a clear and accessible format for researchers in the field.

Introduction

This compound, also known as 2-(acetyloxy)-1-(4-nitrophenyl)ethanone, belongs to the class of phenacyl esters. These compounds are often utilized as protecting groups for carboxylic acids and as precursors in the synthesis of various heterocyclic compounds. The presence of the nitro group on the phenyl ring activates the molecule for nucleophilic aromatic substitution and can be a key functional handle for further chemical modifications, making it a versatile reagent in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the α-bromination of 4'-nitroacetophenone to yield the key intermediate, 2-bromo-1-(4-nitrophenyl)ethanone. This is followed by a nucleophilic substitution reaction where the bromide is displaced by an acetate group to form the final product.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow 4'-Nitroacetophenone 4'-Nitroacetophenone Step1 α-Bromination 4'-Nitroacetophenone->Step1 Bromine Bromine Bromine->Step1 Acetic_Acid Acetic Acid (solvent) Acetic_Acid->Step1 Intermediate 2-Bromo-1-(4-nitrophenyl)ethanone Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Sodium_Acetate Sodium Acetate Sodium_Acetate->Step2 Solvent_Step2 Solvent (e.g., Ethanol) Solvent_Step2->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

A detailed protocol for the α-bromination of 4'-nitroacetophenone is as follows:

  • In a well-ventilated fume hood, dissolve 4'-nitroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature with constant stirring.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • The solid is collected by vacuum filtration, washed with water to remove any remaining acid, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2-bromo-1-(4-nitrophenyl)ethanone as a crystalline solid.

Step 2: Synthesis of this compound

The following is a general procedure for the synthesis of the title compound from its bromo-precursor:

  • Dissolve 2-bromo-1-(4-nitrophenyl)ethanone in a suitable polar solvent such as ethanol, acetone, or dimethylformamide (DMF).

  • Add a slight excess (1.1 to 1.5 equivalents) of an acetate salt, such as sodium acetate or potassium acetate, to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The reaction can be monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination and spectroscopic analysis.

Physical Properties

A summary of the key physical properties of the compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₅[1]
Molecular Weight 223.19 g/mol [1]
Appearance Solid
Melting Point 122-124 °C[1]
CAS Number 65921-30-4[1]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (2H, ortho to NO₂)8.2 - 8.4d
Aromatic (2H, meta to NO₂)7.9 - 8.1d
Methylene (-CH₂-)5.3 - 5.5s
Methyl (-CH₃)2.1 - 2.3s

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (ketone)190 - 195
Carbonyl (ester)169 - 171
Aromatic (C-NO₂)150 - 152
Aromatic (quaternary)138 - 140
Aromatic (CH)123 - 130
Methylene (-CH₂-)65 - 70
Methyl (-CH₃)20 - 22

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)1740 - 1760
C=O (ketone)1690 - 1710
C-O (ester)1200 - 1250
NO₂ (asymmetric stretch)1510 - 1560
NO₂ (symmetric stretch)1340 - 1380
Aromatic C-H3000 - 3100
Aliphatic C-H2850 - 3000

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

FragmentExpected m/z
[M]⁺ (C₁₀H₉NO₅)⁺223
[M - CH₂CO]⁺181
[M - OCOCH₃]⁺164
[NO₂C₆H₄CO]⁺150
[NO₂C₆H₄]⁺122
[CH₃CO]⁺43

Logical Relationships in Characterization

The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Characterization_Logic Synthesis Synthesized Product MP Melting Point (122-124 °C) Synthesis->MP NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation of This compound MP->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for structural confirmation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers and professionals in organic synthesis and drug development. The versatile nature of this compound, owing to its functional groups, makes it a significant building block for the creation of novel molecules with potential applications in various scientific disciplines.

References

Physicochemical Properties of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(4-Nitrophenyl)-2-oxoethyl acetate. The information is compiled from various chemical suppliers and databases. This document aims to be a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is of interest.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₉NO₅[1][2]
Molecular Weight 223.19 g/mol [1]
Melting Point 122-124 °C[1]
Boiling Point 352.3 °C at 760 mmHg[1]
Density 1.318 g/cm³[1]
Flash Point 163.2 °C[1]
CAS Number 65921-30-4[1][2]

Experimental Protocols

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Property Determination cluster_spectroscopy Spectroscopic Techniques synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check boiling_point Boiling Point Determination purification->boiling_point solubility Solubility Assessment purification->solubility spectroscopy Spectroscopic Analysis purification->spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) spectroscopy->nmr ir FT-IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms

Figure 1: A generalized workflow for the synthesis and physicochemical characterization of an organic compound.

Synthesis: A potential synthetic route involves the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with acetic acid in the presence of a suitable base.

Melting Point Determination: The melting point is a crucial indicator of purity. A calibrated melting point apparatus would be used. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded.[3]

Boiling Point Determination: Due to the high boiling point, distillation under reduced pressure would be the preferred method to avoid decomposition. The temperature at which the liquid boils at a specific, reduced pressure is recorded and can be extrapolated to atmospheric pressure if necessary.[3]

Solubility Assessment: Qualitative solubility tests would be performed in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature. A small amount of the compound is added to a test tube containing the solvent, and the mixture is agitated. The degree of dissolution (soluble, partially soluble, or insoluble) is observed.[4]

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. A deuterated solvent, such as CDCl₃, would be used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons are analyzed. For ¹³C NMR, the chemical shifts of the carbon atoms are determined.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. The sample can be prepared as a KBr pellet or a thin film. The absorption bands corresponding to specific vibrations (e.g., C=O, NO₂, C-O) are identified.[6]

Spectral Data

Detailed, experimentally verified spectra for this compound are not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are as follows:

¹H NMR (predicted):

  • Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.5 ppm.

  • Methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.

  • Methyl protons (-CH₃): A singlet around δ 2.2 ppm.

¹³C NMR (predicted):

  • Carbonyl carbons (ketone and ester): Peaks in the range of δ 165-195 ppm.

  • Aromatic carbons: Peaks in the range of δ 120-150 ppm.

  • Methylene carbon (-CH₂-): A peak around δ 65-75 ppm.

  • Methyl carbon (-CH₃): A peak around δ 20-25 ppm.

FT-IR (predicted):

  • C=O stretching (ester): ~1740-1760 cm⁻¹

  • C=O stretching (ketone): ~1690-1710 cm⁻¹

  • NO₂ stretching (asymmetric): ~1510-1530 cm⁻¹

  • NO₂ stretching (symmetric): ~1340-1360 cm⁻¹

  • C-O stretching: ~1200-1250 cm⁻¹

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. While nitro-containing compounds, in general, are known to exhibit a wide range of biological activities, and acetate is a key metabolite, no direct studies on this particular molecule have been identified.

The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of a novel compound like this compound.

G Hypothetical Workflow for Biological Evaluation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) cell_based Cell-Based Assays (e.g., Reporter Assays, Proliferation) in_vitro->cell_based target_id Target Identification cell_based->target_id Active Hit pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis animal_model Animal Model Studies pathway_analysis->animal_model

Figure 2: A simplified, hypothetical workflow for the initial biological screening and mechanism of action studies for a novel compound.

Further research is required to determine if this compound has any significant biological effects and to elucidate the potential mechanisms involved.

References

Spectroscopic and Synthetic Profile of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for 2-(4-Nitrophenyl)-2-oxoethyl acetate. This compound, belonging to the phenacyl ester class, is of interest in organic synthesis and medicinal chemistry, often utilized as a photoremovable protecting group or as an intermediate in the synthesis of more complex molecules.

Physicochemical Properties

PropertyValue
CAS Number 65921-30-4
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.19 g/mol
Melting Point 122-124 °C
Appearance Expected to be a solid

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data is a combination of predicted values based on its chemical structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Doublet2HAromatic (ortho to NO₂)
~8.0Doublet2HAromatic (meta to NO₂)
~5.4Singlet2H-O-CH₂-C=O
~2.2Singlet3H-C(=O)-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~190Carbonyl Carbon (ketone)
~170Carbonyl Carbon (ester)
~150Aromatic Carbon (attached to NO₂)
~139Aromatic Carbon (ipso to C=O)
~129Aromatic Carbon (CH)
~124Aromatic Carbon (CH)
~68Methylene Carbon (-O-CH₂-)
~21Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O Stretch (Ester)
~1700StrongC=O Stretch (Ketone)
~1525StrongN-O Asymmetric Stretch (Nitro)
~1345StrongN-O Symmetric Stretch (Nitro)
~1220StrongC-O Stretch (Ester)
~3100-3000MediumAromatic C-H Stretch
~2950-2850WeakAliphatic C-H Stretch
Mass Spectrometry (MS)
m/zInterpretation
223.05[M]⁺ (Molecular Ion)
181.04[M - CH₂CO]⁺
150.02[NO₂-C₆H₄-CO]⁺
120.02[C₆H₄-CO]⁺
43.02[CH₃CO]⁺

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of phenacyl esters.

Reaction Scheme:

G reactant1 2-Bromo-1-(4-nitrophenyl)ethanone product This compound reactant1->product 1. Acetic Acid, K₂CO₃ 2. DMF, Room Temp reactant2 Acetic Acid reagent Potassium Carbonate solvent DMF

Caption: Synthetic scheme for this compound.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanone

  • Glacial Acetic Acid

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • To a solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and glacial acetic acid (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Spectroscopic Characterization

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of CDCl₃.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence (zg30), 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: Standard proton-decoupled pulse sequence (zgpg30), 1024-2048 scans, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or TMS.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the empty sample compartment or a pure KBr pellet.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Acquisition Parameters:

    • ESI: Infuse the sample solution into the ESI source in positive ion mode.

    • MALDI: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the target plate.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Start Materials reaction Chemical Reaction start->reaction workup Workup & Purification reaction->workup product Pure Product workup->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms MS product->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc struc_confirm Structure Confirmation data_proc->struc_confirm

Caption: Workflow for the synthesis and characterization of this compound.

Solubility Profile of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Nitrophenyl)-2-oxoethyl acetate in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound. This guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various organic solvents. Furthermore, to provide a contextual understanding of its potential solubility characteristics, this document summarizes the available solubility data for structurally related compounds, namely acetophenone and 4'-nitroacetophenone. This information, combined with the provided experimental methodology, is intended to equip researchers and drug development professionals with the necessary tools to ascertain the solubility profile of this compound for their specific applications.

Introduction

This compound is a substituted acetophenone derivative with potential applications in organic synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of processes, including reaction optimization, purification through recrystallization, formulation, and analytical method development. The polarity introduced by the nitro group and the ester functionality suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Despite a thorough review of existing literature, no specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound has been found. Therefore, this guide focuses on providing a robust experimental framework for researchers to determine these values empirically.

Solubility of Structurally Related Compounds

To offer a preliminary estimation of the solubility behavior of this compound, this section presents data for its parent compound, acetophenone, and the closely related 4'-nitroacetophenone. The presence of the polar nitro group in 4'-nitroacetophenone makes it a particularly relevant analogue.

Table 1: Solubility Data for Compounds Structurally Related to this compound

Compound NameStructureSolventTemperature (°C)Solubility
Acetophenone Acetophenone structureWater20Slightly soluble (~5.5 g/L)[1]
Ethanol-Soluble[1][2]
Diethyl Ether-Soluble[1][2]
Chloroform-Soluble[1][3]
Most organic solvents-Soluble[1]
4'-Nitroacetophenone 4'-Nitroacetophenone structureWater-Insoluble[4][5][6]
Ethanol-Soluble (especially when hot)[4][6]
Diethyl Ether-Soluble[4][6]
Benzene-Soluble[4][6]
Acetone-Soluble[5]
Methanol-Soluble[5]

Disclaimer: This data is provided for structurally similar compounds and should be used as a general guide only. The actual solubility of this compound may differ.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid organic compound in an organic solvent.

Materials and Equipment
  • Analytical balance (± 0.0001 g)

  • Variable temperature incubator/shaker or water bath

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • The solute: this compound

  • A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Workflow for Gravimetric Solubility Determination

G A Add excess solute to a known volume of solvent in a sealed vial. B Equilibrate at constant temperature with agitation for 24-48 hours. A->B C Allow undissolved solid to settle. B->C D Withdraw a known volume of the supernatant using a filtered syringe. C->D E Transfer the clear saturated solution to a pre-weighed vial. D->E F Evaporate the solvent under controlled conditions (e.g., vacuum oven). E->F G Weigh the vial containing the dry solute residue. F->G H Calculate solubility (e.g., in g/100 mL). G->H

Caption: Gravimetric method for solubility determination.

Analytical Method for Solubility Determination (e.g., using HPLC)

This method is highly accurate and requires smaller sample quantities. It involves creating a calibration curve and then measuring the concentration of the solute in a saturated solution.

Workflow for Analytical Solubility Determination

G cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Analysis A1 Prepare a series of standard solutions of known concentrations. A2 Analyze each standard by HPLC/UV-Vis and record the response. A1->A2 A3 Plot a calibration curve of response vs. concentration. A2->A3 C1 Determine the concentration of the diluted sample from the calibration curve. A3->C1 B1 Prepare a saturated solution (as in steps A-C of the gravimetric method). B2 Withdraw a filtered aliquot of the supernatant. B1->B2 B3 Dilute the aliquot with a known volume of solvent. B2->B3 B4 Analyze the diluted sample by HPLC/UV-Vis. B3->B4 B4->C1 C2 Calculate the original concentration of the saturated solution. C1->C2 G A Define Solute: This compound B Analyze Solute Structure: - Aromatic ring - Ketone group - Ester group - Nitro group A->B C Hypothesize Solubility: Likely soluble in polar aprotic and some polar protic solvents. Low solubility in nonpolar solvents. B->C D Select Solvent Classes for Screening C->D E Polar Protic (e.g., Ethanol, Methanol) D->E F Polar Aprotic (e.g., Acetone, Ethyl Acetate, DCM) D->F G Nonpolar (e.g., Hexane, Toluene) D->G H Perform Qualitative Solubility Tests E->H F->H G->H I Select Solvents for Quantitative Analysis H->I J Execute Quantitative Solubility Protocol I->J

References

"starting material for 2-(4-Nitrophenyl)-2-oxoethyl acetate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate, a valuable intermediate in organic synthesis and drug discovery. This document details the primary starting materials, experimental protocols, and relevant chemical data.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. Its structure, featuring a reactive acetate ester and a nitro-substituted phenyl ring, makes it a versatile synthon for introducing the 2-(4-nitrophenyl)-2-oxoethyl moiety into target compounds. This guide outlines the primary synthetic route, starting from commercially available materials.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process. The first step is the α-bromination of 4'-nitroacetophenone to yield 2-bromo-4'-nitroacetophenone. The subsequent step is a nucleophilic substitution reaction where the bromide in 2-bromo-4'-nitroacetophenone is displaced by an acetate group.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Acetylation 4-Nitroacetophenone 4-Nitroacetophenone Br2_AcOH Br2, Acetic Acid 4-Nitroacetophenone->Br2_AcOH Reacts with 2-Bromo-4-nitroacetophenone 2-Bromo-4-nitroacetophenone Br2_AcOH->2-Bromo-4-nitroacetophenone Yields Potassium_Acetate Potassium Acetate 2-Bromo-4-nitroacetophenone->Potassium_Acetate Reacts with Final_Product This compound Potassium_Acetate->Final_Product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromo-4'-nitroacetophenone (Starting Material)

The primary starting material for the synthesis of the title compound is 2-bromo-4'-nitroacetophenone. This intermediate is typically prepared by the α-bromination of 4'-nitroacetophenone.

Reaction:

Procedure:

To a solution of 4'-nitroacetophenone (16.5 g, 0.1 mol) in 100 mL of glacial acetic acid, bromine (16.0 g, 0.1 mol) is added dropwise with stirring at room temperature. The reaction mixture is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol to afford pure 2-bromo-4'-nitroacetophenone.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
4'-Nitroacetophenone165.1516.5 g0.1-
Bromine159.8116.0 g0.1-
2-Bromo-4'-nitroacetophenone244.04--85-95
Synthesis of this compound (Final Product)

The final product is synthesized via a nucleophilic substitution reaction between 2-bromo-4'-nitroacetophenone and an acetate salt, such as potassium acetate or sodium acetate.

Reaction:

Procedure:

A mixture of 2-bromo-4'-nitroacetophenone (24.4 g, 0.1 mol) and potassium acetate (14.7 g, 0.15 mol) in 200 mL of ethanol is refluxed for 3-5 hours. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the precipitated potassium bromide is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
2-Bromo-4'-nitroacetophenone244.0424.4 g0.1-
Potassium Acetate98.1414.7 g0.15-
This compound223.19--80-90

Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4'-NitroacetophenoneC₈H₇NO₃165.1578-81Yellow crystalline solid
2-Bromo-4'-nitroacetophenoneC₈H₆BrNO₃244.0498-100Yellowish crystalline solid[1]
This compoundC₁₀H₉NO₅223.19122-124[2]Solid

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from a readily available starting material to the desired product through two well-established reaction types.

Logical_Relationship Start Commercially Available 4'-Nitroacetophenone Step1 α-Bromination Start->Step1 Intermediate Key Intermediate 2-Bromo-4'-nitroacetophenone Step2 Nucleophilic Substitution (Acetylation) Intermediate->Step2 Final Target Molecule This compound Step1->Intermediate Step2->Final

References

An In-depth Technical Guide to 2-(4-Nitrophenyl)-2-oxoethyl acetate as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)-2-oxoethyl acetate, a valuable intermediate in organic synthesis. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis and the synthesis of its precursor, and explores its applications in the construction of heterocyclic frameworks, particularly quinoxalines. Spectroscopic data, reaction mechanisms, and potential applications in multicomponent reactions are also discussed to provide a thorough resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a versatile bifunctional molecule incorporating a reactive α-keto acetate moiety and an electron-deficient nitrophenyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents and functional materials. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which expands its synthetic utility. This guide will delve into the synthesis, properties, and key applications of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 65921-30-4[1]
Molecular Formula C₁₀H₉NO₅[1]
Molecular Weight 223.18 g/mol [1]
Appearance Expected to be a solid
Melting Point 122-124 °C
Boiling Point 352.3 °C at 760 mmHg
Density 1.318 g/cm³
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-nitroacetophenone. The first step involves the α-bromination of the ketone, followed by nucleophilic substitution of the resulting bromide with acetate.

Synthesis of the Precursor: 2-Bromo-1-(4-nitrophenyl)ethanone

The precursor, 2-bromo-1-(4-nitrophenyl)ethanone, is synthesized by the bromination of 4-nitroacetophenone.

Experimental Protocol:

  • To a stirred solution of 1-(4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or a mixture of PEG-400 and water, add N-bromosuccinimide (NBS) (1.0 eq).

  • The reaction can be carried out at room temperature or with gentle heating. The use of ultrasonic irradiation has been reported to accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if an organic solvent was used, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 2: Quantitative Data for the Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

ParameterValueReference
Reactants 4-Nitroacetophenone, N-Bromosuccinimide[2]
Solvent PEG-400/Water (1:2) or Chloroform[2]
Reaction Time 15-20 minutes (with ultrasound)[2]
Yield Good to excellent[2]
Purification Recrystallization or Column Chromatography[2]
Synthesis of this compound

This step involves the nucleophilic substitution of the bromide in 2-bromo-1-(4-nitrophenyl)ethanone with an acetate source.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.2 eq) and acetic acid (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 3: Quantitative Data for the Synthesis of this compound

ParameterValue (Expected)
Reactants 2-Bromo-1-(4-nitrophenyl)ethanone, Acetic Acid, Potassium Carbonate
Solvent Dimethylformamide (DMF)
Reaction Time 2-4 hours
Yield High
Purification Recrystallization from ethanol

Spectroscopic Characterization (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~2.2 (s, 3H, -COCH₃), ~5.5 (s, 2H, -OCH₂CO-), ~8.0-8.4 (m, 4H, Ar-H)
¹³C NMR δ (ppm): ~20 (-CH₃), ~65 (-OCH₂-), ~124 (Ar-CH), ~130 (Ar-CH), ~135 (Ar-C), ~150 (Ar-C-NO₂), ~170 (C=O, acetate), ~190 (C=O, ketone)
IR (KBr) ν (cm⁻¹): ~1750 (C=O, ester), ~1700 (C=O, ketone), ~1520 & 1350 (NO₂, asymmetric and symmetric stretching)

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, owing to its dicarbonyl-like reactivity.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[3][4] this compound can be used as a 1,2-dicarbonyl equivalent for the synthesis of quinoxalines through condensation with o-phenylenediamines.

Reaction Scheme:

G R1 This compound P 2-(4-Nitrophenyl)quinoxalin-3(4H)-one R1->P + R2 o-Phenylenediamine R2->P

Caption: Synthesis of a quinoxaline derivative.

Experimental Protocol (Generalized):

  • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • The reaction can be heated to reflux for several hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product, wash with a cold solvent, and dry.

  • Further purification can be achieved by recrystallization.

Potential Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The α-keto ester functionality of this compound makes it a potential candidate for various MCRs, such as those for the synthesis of highly substituted pyrroles or other heterocycles. While specific examples with this exact substrate are not prevalent in the literature, its reactivity profile suggests its utility in such transformations.

Reaction Mechanisms and Pathways

The key reactions involving this compound proceed through well-established organic chemistry mechanisms.

Synthesis of this compound

The synthesis involves a standard SN2 reaction where the acetate anion acts as a nucleophile, displacing the bromide from the α-carbon of 2-bromo-1-(4-nitrophenyl)ethanone.

G cluster_0 SN2 Reaction 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone Transition State Transition State 2-Bromo-1-(4-nitrophenyl)ethanone->Transition State + Acetate This compound This compound Transition State->this compound + Br⁻

Caption: SN2 mechanism for synthesis.

Quinoxaline Formation

The formation of the quinoxaline ring proceeds via a condensation reaction between the dicarbonyl equivalent and the diamine, followed by cyclization and dehydration.

G cluster_0 Quinoxaline Formation Reactants This compound + o-Phenylenediamine Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product Quinoxaline Cyclized_Intermediate->Product Dehydration

Caption: Quinoxaline formation pathway.

Conclusion

This compound is a synthetically useful intermediate with significant potential in the construction of complex organic molecules, especially nitrogen-containing heterocycles. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive building block for medicinal and materials chemistry research. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for chemists in the field. Further exploration of its role in multicomponent reactions and the synthesis of novel bioactive compounds is a promising area for future research.

References

An In-depth Technical Guide on the Reactivity of the α-Keto Ester in 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the α-keto ester functional group within the molecule 2-(4-nitrophenyl)-2-oxoethyl acetate. The presence of both a ketone and an ester functionality on adjacent carbons, coupled with the strong electron-withdrawing nature of the p-nitrophenyl group, imparts unique and heightened reactivity to this molecule. This guide will delve into the theoretical underpinnings of its reactivity, explore its susceptibility to nucleophilic attack, and provide analogous experimental contexts. The information presented is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this or similar scaffolds in their work.

Introduction

α-Keto esters are a class of organic compounds characterized by a ketone and an ester group separated by a single carbon-carbon bond. This arrangement leads to a highly electrophilic system due to the cumulative electron-withdrawing effects of the two carbonyl groups. In the specific case of this compound, the reactivity is further amplified by the presence of a p-nitrophenyl group. The nitro group, a potent electron-withdrawing substituent, significantly increases the electrophilicity of the adjacent keto-carbonyl carbon, making it a prime target for nucleophilic attack.

Molecular Structure:

Key Physicochemical Properties:

PropertyValueReference
CAS Number 65921-30-4[1][2]
Molecular Formula C₁₀H₉NO₅[1][2]
Molecular Weight 223.18 g/mol [1]
Melting Point 122-124 °C[3]

Theoretical Framework of Reactivity

The reactivity of the α-keto ester in this compound is governed by several key electronic and structural factors:

  • Inductive and Resonance Effects: The two carbonyl groups and the p-nitrophenyl group are strong electron-withdrawing groups. They act through both inductive (-I) and resonance (-M) effects to decrease the electron density across the molecule, particularly at the carbonyl carbons.

  • Enhanced Electrophilicity: The primary consequence of these electron-withdrawing effects is a significant increase in the partial positive charge (δ+) on both the keto and ester carbonyl carbons. The keto-carbonyl is generally more electrophilic than the ester carbonyl.

  • Leaving Group Potential: The acetate group is a reasonably good leaving group, which facilitates nucleophilic acyl substitution at the ester carbonyl.

The general reactivity pattern involves the preferential attack of nucleophiles at the more electrophilic keto-carbonyl carbon, followed by potential subsequent reactions.

Key Reactions and Mechanisms

Hydrolysis

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 2-hydroxy-1-(4-nitrophenyl)ethan-1-one and acetic acid. The rate of hydrolysis is expected to be significantly faster than that of simple alkyl acetates due to the electronic activation by the p-nitrophenyl keto group.

General Reaction Scheme:

reactant This compound product1 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one reactant->product1 Hydrolysis product2 Acetic Acid reactant->product2 Hydrolysis reagent H₂O (H⁺ or OH⁻)

Caption: General scheme for the hydrolysis of this compound.

Studies on the hydrolysis of p-nitrophenyl acetate show that the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate is highly dependent on pH. For instance, the hydroxide-promoted hydrolysis of a similar p-nitrophenyl ester, p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate, has a second-order rate coefficient (k_OH) of 1.5 x 10⁴ M⁻¹min⁻¹[4].

Aminolysis

Reaction with primary or secondary amines is expected to proceed readily, leading to the formation of an amide and 2-hydroxy-1-(4-nitrophenyl)ethan-1-one. This reaction is a nucleophilic acyl substitution at the ester carbonyl.

Experimental Workflow for a Related Aminolysis Reaction:

A study on the aminolysis of p-nitrophenyl acetate with hydrazine in reverse micelles provides a general experimental framework. The reaction progress can be monitored spectrophotometrically by measuring the release of p-nitrophenolate ion[5].

Protocol Adaptation:

  • A solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, DMSO) is prepared.

  • The amine nucleophile is added to the solution.

  • The reaction is stirred at a controlled temperature.

  • Progress is monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.

Reaction Mechanism Visualization:

reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack nucleophile R₂NH nucleophile->intermediate product1 N-acyl amine intermediate->product1 Collapse product2 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one intermediate->product2 Collapse

Caption: Nucleophilic acyl substitution mechanism for the aminolysis of the ester.

Reactions at the α-Keto Carbonyl

The keto-carbonyl group is highly electrophilic and can undergo addition reactions with various nucleophiles.

  • Reduction: Strong reducing agents like sodium borohydride (NaBH₄) are expected to reduce the ketone to a secondary alcohol.

  • Grignard Reactions: Grignard reagents will likely add to the keto-carbonyl to form a tertiary alcohol.

Synthesis of this compound and Derivatives

The synthesis of a structurally similar compound, 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, has been reported and the protocol can be adapted[6].

Experimental Protocol for Synthesis of a 2-(4-Nitrophenyl)-2-oxoethyl Ester Derivative:

  • Reactants: 2-bromo-1-(4-nitrophenyl)ethanone (0.5 mmol), a carboxylic acid (e.g., 2-chlorobenzoic acid, 0.65 mmol), and potassium carbonate (0.63 mmol).

  • Solvent: Dimethylformamide (DMF, 5 ml).

  • Procedure:

    • A mixture of the reactants in DMF is stirred at room temperature for 2 hours.

    • The reaction mixture is then poured into ice-cold water.

    • The solid product that precipitates is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Workflow for Synthesis:

start Start reactants Mix 2-bromo-1-(4-nitrophenyl)ethanone, carboxylic acid, and K₂CO₃ in DMF start->reactants stir Stir at room temperature for 2h reactants->stir precipitate Pour into ice-cold water stir->precipitate filter Filter and wash solid product precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of a 2-(4-nitrophenyl)-2-oxoethyl ester.

Applications in Drug Development and Research

The high reactivity of the α-keto ester in this compound makes it a potentially useful building block in organic synthesis and drug development.

  • Bioorthogonal Chemistry: The activated ester can be used for the selective modification of biomolecules containing nucleophilic functional groups.

  • Prodrug Design: The ester linkage could be designed to be cleaved by specific enzymes (esterases) in a biological system, releasing an active drug molecule. Studies on enzyme-catalyzed hydrolysis of p-nitrophenyl esters can provide insights into this application[1][7][8][9].

  • Covalent Inhibitors: The electrophilic nature of the α-keto group could be exploited in the design of covalent inhibitors that form a stable bond with a nucleophilic residue in the active site of a target protein.

Conclusion

This compound possesses a highly reactive α-keto ester functionality. The electron-withdrawing p-nitrophenyl group significantly enhances the electrophilicity of the carbonyl carbons, making them susceptible to a wide range of nucleophilic attacks. While specific kinetic and mechanistic data for this particular molecule are limited, its reactivity can be reliably inferred from related compounds. The versatile reactivity profile of this molecule makes it a valuable tool for synthetic chemists and drug development professionals. Further studies to quantify the reaction kinetics and explore its applications in biological systems are warranted.

References

Potential Applications of 2-(4-Nitrophenyl)-2-oxoethyl acetate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Nitrophenyl)-2-oxoethyl acetate is a unique organic molecule that holds considerable, yet largely unexplored, potential within the realm of medicinal chemistry. Its chemical architecture, characterized by a p-nitrophenyl ketone and an alpha-keto acetate moiety, suggests a range of possible biological activities. The presence of the nitroaromatic group is a well-known pharmacophore in various drug classes, often associated with antimicrobial and anticancer properties through mechanisms such as bioreductive activation and the generation of reactive oxygen species (ROS). Concurrently, the alpha-keto ester functionality can engage in various biological interactions, including enzyme inhibition. This technical guide aims to provide an in-depth overview of the prospective applications of this compound, drawing inferences from the known biological activities of its constituent chemical motifs. We will explore its potential as an anticancer and antimicrobial agent, hypothesize its involvement in key signaling pathways, provide detailed experimental protocols for its evaluation, and present relevant quantitative data from structurally related compounds.

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules with diverse functional groups offer a rich starting point for drug discovery. This compound is one such molecule, integrating two key pharmacophoric elements: the nitrophenyl group and the alpha-keto ester.

  • The Nitrophenyl Moiety: Aromatic nitro compounds have a long history in medicine, with applications ranging from antibacterial to anticancer therapies.[1] Their biological activity is often linked to the bioreductive activation of the nitro group under hypoxic conditions, which are characteristic of solid tumors and microbial infections. This reduction can lead to the formation of cytotoxic nitroso and hydroxylamine intermediates and the generation of reactive oxygen species (ROS), ultimately inducing cellular damage and apoptosis.[2]

  • The Alpha-Keto Ester Moiety: The alpha-keto ester is a reactive functional group that can participate in various biological processes. It can act as an electrophile, potentially interacting with nucleophilic residues in the active sites of enzymes. This functionality is present in several biologically active compounds and has been explored for its potential in enzyme inhibition and as a pharmacophore in its own right.[1][3]

The combination of these two functionalities in a single molecule suggests that this compound could exhibit a synergistic or multi-target biological profile, making it a compelling candidate for further investigation in drug discovery programs.

Potential Therapeutic Applications

Based on the known activities of its structural components, this compound is hypothesized to have potential applications in the following areas:

Anticancer Activity

The p-nitrophenyl group is a common feature in a number of compounds with demonstrated anticancer activity.[4] The proposed mechanism often involves the selective reduction of the nitro group in the hypoxic environment of solid tumors, leading to localized cytotoxicity. This targeted activation minimizes damage to healthy, well-oxygenated tissues. The resulting reactive intermediates can induce DNA damage, protein dysfunction, and lipid peroxidation, ultimately triggering apoptotic cell death.

Furthermore, the alpha-keto functionality could contribute to anticancer effects by inhibiting enzymes crucial for cancer cell proliferation and survival. The potential for this compound to induce apoptosis via caspase activation is also a key area for investigation.

Antimicrobial Activity

Nitroaromatic compounds have been successfully employed as antimicrobial agents for decades. Their mechanism of action is also believed to involve the enzymatic reduction of the nitro group within microbial cells, leading to the production of toxic metabolites and ROS.[2] This can disrupt cellular respiration, damage DNA, and inhibit essential enzymes, resulting in bacteriostatic or bactericidal effects.

The alpha-keto ester moiety may also contribute to the antimicrobial profile by inhibiting key bacterial enzymes, such as those involved in cell wall synthesis or essential metabolic pathways.[1][3] The potential for this compound to act as a bacterial cell wall synthesis inhibitor is an intriguing possibility.

Quantitative Data on Structurally Related Compounds

While direct quantitative data for this compound is not currently available in the public domain, the following table summarizes the biological activities of structurally related compounds containing the nitrophenyl or keto-ester/amide moieties. This data provides a valuable benchmark for predicting the potential potency of the title compound.

Compound ClassCompound/DerivativeTarget/AssayActivity (IC50/MIC)Reference
Nitrophenyl Derivatives 5h (a tetrahydroisoquinoline with a 3-nitrophenyl group)PACA2 (pancreatic cancer cell line)IC50: 25.9 µM[5]
6b (a thieno[2,3-c]isoquinoline with a 3-nitrophenyl group)A549 (lung carcinoma cell line)IC50: 34.9 µM[5]
Compound 2h (a Ciminalum–thiazolidinone hybrid with a 4-nitrophenyl group)60 human cancer cell lines (NCI)Mean GI50: 1.57 µM[6]
Keto-Ester/Amide Derivatives Compound 4b (a keto ester)Micrococcus luteusMIC: 3.125 µg/mL[7]
Compound 4l (a keto ester)Micrococcus luteusMIC: 3.125 µg/mL[7]
N-sulfonylphenylglyoxamides (guanidine derivative hydrochloride 36)S. aureusMIC: Not specified, but showed activity[8]

Hypothesized Mechanisms of Action and Signaling Pathways

The potential biological activities of this compound are likely to be mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, we hypothesize its involvement in the following pathways:

Induction of Apoptosis via Caspase Activation

Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This process is often mediated by a cascade of cysteine proteases known as caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[9] The generation of ROS by the nitroaromatic moiety of this compound could be a key trigger for the intrinsic apoptotic pathway, involving mitochondrial dysfunction and the release of cytochrome c.[10][11]

Caspase_Activation_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria damage Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation.[5][7][12] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Small molecules that can inhibit the NF-κB pathway are therefore of significant therapeutic interest. The electrophilic nature of the alpha-keto ester in this compound suggests it could potentially interact with and inhibit key components of the NF-κB pathway, such as the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and anti-apoptotic genes.

NFkB_Inhibition_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription promotes Inhibitor 2-(4-Nitrophenyl) -2-oxoethyl acetate Inhibitor->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates cell growth, differentiation, and stress responses.[8][13] Aberrant MAPK signaling is frequently observed in cancer. Certain anticancer compounds have been shown to modulate MAPK pathways, leading to cell cycle arrest and apoptosis. It is plausible that this compound or its metabolites could interfere with the phosphorylation cascade of the MAPK pathway, for instance, by inhibiting one of the key kinases such as MEK or ERK.

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor 2-(4-Nitrophenyl) -2-oxoethyl acetate Inhibitor->MEK inhibits? Inhibitor->ERK inhibits?

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 2-bromo-1-(4-nitrophenyl)ethan-1-one (phenacyl bromide derivative) with acetic acid.

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one

  • Acetic acid

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in dichloromethane.

  • Add acetic acid (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 2-bromo-1-(4-nitrophenyl)ethan-1-one + Acetic Acid + Triethylamine in DCM Reaction Stir at RT, 24h Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the title compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with This compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize formazan with DMSO incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the absorbance at 600 nm can be measured to quantify bacterial growth.

MIC_Assay_Workflow start Serial dilution of compound in 96-well plate inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess bacterial growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The convergence of a bioreducible nitroaromatic group and a reactive alpha-keto ester moiety within a single small molecule suggests a high potential for potent anticancer and antimicrobial activities. The hypothesized mechanisms of action, including the induction of apoptosis via ROS generation and the modulation of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for the synthesis and biological evaluation of this compound. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines and its antimicrobial activity against a diverse range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activity, including its effects on specific enzymes, its ability to generate ROS, and its impact on the identified signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency and selectivity and to understand the contribution of each functional group to the overall activity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of promising lead compounds in relevant animal models.

References

An Examination of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Compound in Search of a Narrative

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical identity, a comprehensive historical account and a clear record of application for 2-(4-Nitrophenyl)-2-oxoethyl acetate remain elusive in publicly accessible scientific literature. This technical overview addresses the available information on this compound and places it within the broader context of its chemical class, while acknowledging the significant gaps in the published record regarding its discovery, biological activity, and practical application.

Chemical Identity and Properties

This compound, also known as p-nitrophenacyl acetate, is a solid organic compound with the chemical formula C₁₀H₉NO₅ and a molecular weight of 223.19 g/mol . Its identity is unambiguously confirmed by its CAS Registry Number: 65921-30-4.

PropertyValue
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.19 g/mol
CAS Number 65921-30-4
Physical Form Solid

Synthesis and Chemical Context

While a seminal paper detailing the initial discovery and synthesis of this compound could not be identified, its structure places it within the class of α-acetoxy ketones. The synthesis of such molecules is well-established in organic chemistry. Generally, α-acetoxy ketones are prepared through the α-acetoxylation of a corresponding ketone.

General Synthetic Approach for α-Acetoxy Ketones

One common method for the synthesis of α-acetoxy ketones involves the reaction of an α-haloketone with a carboxylate salt. In the case of this compound, this would likely involve the reaction of 2-bromo-1-(4-nitrophenyl)ethanone (p-nitrophenacyl bromide) with an acetate salt, such as sodium acetate or potassium acetate.

A generalized workflow for this type of synthesis is presented below.

G start Start with 2-bromo-1-(4-nitrophenyl)ethanone reagent React with an acetate salt (e.g., CH₃COONa) start->reagent solvent In a suitable polar aprotic solvent (e.g., DMF, Acetone) reagent->solvent reaction Nucleophilic Substitution (SN2 Reaction) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Figure 1. A generalized synthetic workflow for the preparation of this compound via nucleophilic substitution.

Experimental Protocol: A Representative Example for α-Acetoxylation

It is critical to note that the following protocol is a generalized representation for the synthesis of α-acetoxy ketones and has not been specifically validated for this compound due to a lack of published procedures.

Objective: To synthesize an α-acetoxy ketone from an α-bromoketone.

Materials:

  • α-Bromoketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) (1 equivalent)

  • Sodium acetate (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • The α-bromoketone is dissolved in DMF.

  • Sodium acetate is added to the solution, and the mixture is stirred at a specified temperature (e.g., room temperature or elevated) for a designated period. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the pure α-acetoxy ketone.

Biological Activity and Applications: A Notable Absence

A thorough search of scientific databases and chemical literature did not yield any specific information regarding the biological activity of this compound. There are no published studies that describe its use as a drug candidate, a tool compound in chemical biology, or as an inhibitor or substrate for any enzyme.

This lack of data is significant, as it prevents the fulfillment of key requirements for a technical guide aimed at researchers in drug development. Specifically, without a known biological target or pathway, it is not possible to create diagrams of signaling pathways or detailed experimental workflows for biological assays.

It is possible that the compound was synthesized as part of a larger chemical library for screening purposes and did not exhibit significant activity, or that any findings have not been published. The structurally related compound, p-nitrophenyl acetate, is a well-known substrate for various esterase and lipase enzymes, used in colorimetric assays to measure their activity. It is conceivable that this compound could also be a substrate for such enzymes, but this remains speculative without experimental evidence.

Conclusion

Methodological & Application

The Versatility of 2-(4-Nitrophenyl)-2-oxoethyl Acetate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The strategic application of readily available building blocks is a cornerstone of modern synthetic organic chemistry, particularly in the realm of drug discovery and development. Among these, 2-(4-nitrophenyl)-2-oxoethyl acetate and its derivatives have emerged as versatile precursors for the construction of a diverse array of heterocyclic scaffolds. This compound, possessing a reactive α-keto acetate moiety, serves as a valuable synthon for key heterocyclic ring systems such as thiazoles, imidazoles, and quinoxalines, which are prevalent in numerous biologically active molecules. This application note provides an overview of its utility and detailed protocols for the synthesis of these important heterocyclic classes.

The core reactivity of this compound lies in its functional equivalence to an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone, a widely used intermediate in classical heterocyclic syntheses. The acetate group can either be displaced directly or, more commonly, the precursor is hydrolyzed and then halogenated to provide the more reactive α-bromoketone for subsequent cyclization reactions.

Key Applications in Heterocyclic Synthesis:

  • Thiazole Synthesis (Hantzsch Synthesis): The reaction of 2-bromo-1-(4-nitrophenyl)ethanone with a thioamide is a classic and efficient method for the preparation of 2,4-disubstituted thiazoles. This reaction, known as the Hantzsch thiazole synthesis, is a cornerstone in the synthesis of this important heterocyclic motif, which is found in many pharmaceutical agents.

  • Imidazole Synthesis: The condensation of 2-bromo-1-(4-nitrophenyl)ethanone with amidines provides a direct route to 2,4-disubstituted imidazoles. The imidazole ring is a fundamental component of many natural products and medicinal compounds, exhibiting a wide range of biological activities.

  • Quinoxaline Synthesis: Quinoxalines, a class of benzo-fused pyrazines, can be readily synthesized through the condensation of 2-bromo-1-(4-nitrophenyl)ethanone with ortho-phenylenediamines. This reaction offers a straightforward entry into a scaffold known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

The following sections provide detailed experimental protocols and data for the synthesis of representative thiazole, imidazole, and quinoxaline derivatives utilizing the 2-(4-nitrophenyl)-2-oxoethyl synthon.

Application Notes and Protocols

Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

This protocol details the synthesis of a substituted aminothiazole via the Hantzsch thiazole synthesis, a robust method for thiazole ring formation.

Reaction Scheme:

G reagent1 2-Bromo-1-(4-nitrophenyl)ethanone reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction product 2-Amino-4-(4-nitrophenyl)thiazole reaction->product Reflux, Methanol

Figure 1: Hantzsch synthesis of 2-amino-4-(4-nitrophenyl)thiazole.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 mmol) and absolute methanol (10 mL).

  • Add 2-bromo-1-(4-nitrophenyl)ethanone (1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(4-nitrophenyl)thiazole.

Quantitative Data:

ProductStarting MaterialsSolventReaction Time (h)Yield (%)Reference
2-Amino-4-(4-nitrophenyl)thiazole2-Bromo-1-(4-nitrophenyl)ethanone, ThioureaMethanol3-4~85-95[1][2]
Synthesis of 2-Aryl-4-(4-nitrophenyl)imidazole

This protocol describes a general and scalable process for the synthesis of 2,4-disubstituted imidazoles from an α-bromoketone and an amidine.[3][4]

Reaction Workflow:

G start Start: Prepare Reagents reagents Amidine Hydrochloride Potassium Bicarbonate Aqueous THF start->reagents reaction_setup Heat mixture to vigorous reflux reagents->reaction_setup addition Add α-Bromoketone solution in THF dropwise reaction_setup->addition reflux Maintain reflux for 2 hours addition->reflux workup Cool, extract with Ethyl Acetate reflux->workup purification Wash organic layer, dry, and concentrate workup->purification product Isolate pure 2,4-disubstituted imidazole purification->product

Figure 2: Workflow for the synthesis of 2,4-disubstituted imidazoles.

Experimental Protocol:

  • In a round-bottom flask, combine the desired amidine hydrochloride (1.0 eq), potassium bicarbonate (4.0 eq), tetrahydrofuran (THF, 10 volumes), and water (2.5 volumes).

  • Heat the mixture to a vigorous reflux.

  • Separately, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in THF (2.5 volumes).

  • Add the α-bromoketone solution dropwise to the refluxing amidine mixture over 30 minutes.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imidazole.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

ProductStarting MaterialsSolvent SystemBaseYield (%)Reference
2-Aryl-4-(4-nitrophenyl)imidazole2-Bromo-1-(4-nitrophenyl)ethanone, Aryl AmidineTHF/WaterKHCO₃83-91[3][4]
Synthesis of 2-(4-Nitrophenyl)quinoxaline

This protocol outlines the synthesis of a substituted quinoxaline through the condensation of an α-bromoketone with o-phenylenediamine.[5]

Logical Relationship of Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone Product 2-(4-Nitrophenyl)quinoxaline 2-Bromo-1-(4-nitrophenyl)ethanone->Product o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Product Solvent Ethanol Catalyst HClO₄·SiO₂ (optional) Temperature Room Temperature to Reflux Product->Solvent Product->Catalyst Product->Temperature

Figure 3: Key components for the synthesis of 2-(4-nitrophenyl)quinoxaline.

Experimental Protocol:

  • Dissolve o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • To this solution, add 2-bromo-1-(4-nitrophenyl)ethanone (1 mmol).

  • The reaction can be stirred at room temperature or heated to reflux to increase the rate. A heterogeneous catalyst such as HClO₄·SiO₂ can be added to facilitate the reaction.[5]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure quinoxaline derivative.

Quantitative Data:

ProductStarting MaterialsSolventCatalystYield (%)Reference
2-(4-Nitrophenyl)quinoxaline2-Bromo-1-(4-nitrophenyl)ethanone, o-PhenylenediamineEthanolHClO₄·SiO₂~90[5]

Conclusion

This compound and its corresponding α-bromo derivative are highly valuable and versatile synthons for the construction of medicinally important heterocyclic compounds. The protocols outlined herein for the synthesis of thiazoles, imidazoles, and quinoxalines demonstrate the straightforward and high-yielding nature of these transformations. These methods are amenable to a wide range of substrates and can be scaled up for the production of libraries of compounds for drug discovery and development programs. The continued exploration of the reactivity of this building block is expected to yield novel and efficient routes to other important heterocyclic systems.

References

"experimental procedure for acylation with 2-(4-Nitrophenyl)-2-oxoethyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Acylation Reactions

Topic: Experimental Procedure for Acylation with 2-(4-Nitrophenyl)-2-oxoethyl acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upon a comprehensive review of the scientific literature, it has been determined that This compound is not a commonly utilized reagent for acylation reactions, specifically for the transfer of an acetyl group. The available research does not provide established experimental protocols for its use in this capacity. Its chemical structure, an α-acetoxy ketone, suggests that it is more likely employed in other types of chemical transformations, potentially as a protecting group or as a precursor for the synthesis of more complex molecules.

Given the absence of specific procedures for the requested compound, this document will provide detailed application notes and protocols for a representative and widely practiced acylation reaction: the N-acylation of an amine using acetic anhydride. This will serve as a practical guide for researchers interested in the general principles and execution of acylation reactions.

Representative Experiment: N-Acylation of Aniline with Acetic Anhydride

N-acylation is a fundamental reaction in organic synthesis, often used to protect amine functionalities during multi-step synthetic sequences.[1] The reaction of an amine with an acylating agent, such as acetic anhydride, results in the formation of an amide. This process can be carried out under various conditions, including catalyst-free and solvent-free systems, which are environmentally benign.[1]

Experimental Protocol: Catalyst-Free N-Acylation of Aniline

This protocol describes a simple and efficient method for the N-acylation of aniline using acetic anhydride without the need for a catalyst or solvent.[1]

Materials:

  • Aniline

  • Acetic Anhydride

  • 50 mL Round-bottom flask

  • Magnetic stirrer

  • Ether

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, combine aniline (1 mmol) and acetic anhydride (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 5 mL of ether to the reaction mixture.

  • Allow the mixture to stand at room temperature for 1 hour to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ether, and dry under vacuum.

Data Presentation

The efficiency of N-acylation of aniline with acetic anhydride has been evaluated in various solvents, demonstrating that the reaction can proceed efficiently under different conditions.[1] The following table summarizes the reaction times and yields in different solvent environments.

EntrySolventTime (min)Yield (%)[1]
1THF675
2CHCl₃579
3CH₂Cl₂581
4Et₂O1076
5EtOAc1272
6CH₃CN778
7H₂O590
8No Solvent589

Reaction conditions: aniline (1 mmol), acetic anhydride (1.2 mmol), room temperature.

Visualizations

Experimental Workflow for N-Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine Aniline (1 mmol) and Acetic Anhydride (1.2 mmol) in a round-bottom flask B Stir at Room Temperature A->B C Monitor by TLC B->C D Add Ether C->D Upon Completion E Precipitate Product D->E F Filter and Dry E->F G N-Phenylacetamide (Acetanilide) F->G Final Product

Caption: Workflow for the N-acylation of aniline.

Chemical Transformation

G Aniline Aniline Acetanilide N-Phenylacetamide Aniline->Acetanilide Acylation Plus1 + AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Plus2 + AceticAcid Acetic Acid

Caption: General reaction scheme for N-acylation of aniline.

References

Application Notes and Protocols: 2-(4-Nitrophenyl)-2-oxoethyl Acetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-nitrophenyl)-2-oxoethyl acetate as a versatile building block in palladium-catalyzed cross-coupling reactions. The methodologies detailed herein offer efficient pathways to synthesize valuable α-aryl ketones, a structural motif prevalent in numerous biologically active compounds and pharmaceutical agents.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, a readily accessible α-acetoxy ketone, serves as a valuable precursor in these transformations. The presence of the acetate group allows for its participation in various coupling reactions, either through direct substitution or via the in-situ generation of a reactive intermediate. The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and the carbonyl group, offering unique opportunities for selective functionalization. This document outlines key palladium-catalyzed reactions involving this substrate, including α-arylation, and provides detailed protocols for their implementation.

Key Applications

The primary application of this compound and related phenacyl acetates in palladium-catalyzed cross-coupling reactions is the synthesis of α-aryl ketones. This is typically achieved through the α-arylation of the corresponding enolate.

α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a powerful method for the formation of a C-C bond between an aromatic ring and the α-carbon of a carbonyl group.[1][2] In this process, an enolate is generated from the ketone in the presence of a base, which then couples with an aryl halide catalyzed by a palladium complex.[1] The use of sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) has significantly expanded the scope of this reaction to include a wide variety of enolates and aryl halides.[1]

While direct examples using this compound are not extensively documented in readily available literature, the general principles of α-arylation of ketones are directly applicable. The acetate group may be retained or cleaved depending on the reaction conditions. For the purpose of these notes, we will focus on the arylation at the α-position of the ketone, which is a well-established transformation.

Experimental Protocols

The following protocols are generalized from established methods for the α-arylation of ketones and can be adapted for this compound. Optimization of reaction conditions may be necessary for this specific substrate.

Protocol 1: General Procedure for the Palladium-Catalyzed α-Arylation of this compound with Aryl Bromides

This protocol is adapted from general procedures for the α-arylation of ketones.[1][2]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a biarylphosphine such as RuPhos or a bulky electron-rich phosphine)

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 equivalents relative to palladium).

  • Add the anhydrous, degassed solvent (e.g., 2-5 mL per mmol of the limiting reagent).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Add the base (e.g., 1.1-1.5 equivalents) to the reaction mixture.

  • In a separate flask, dissolve this compound (1 equivalent) and the aryl bromide (1-1.2 equivalents) in the anhydrous, degassed solvent.

  • Slowly add the solution of the substrates to the catalyst mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-2-(4-nitrophenyl)-2-oxoethyl acetate.

Data Presentation

The following table summarizes typical reaction parameters for the α-arylation of ketones, which can serve as a starting point for the optimization of reactions with this compound.

ParameterTypical RangeNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol%
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) or NHCs1.2-2 eq. relative to Pd
Base NaHMDS, LiHMDS, K₃PO₄, Cs₂CO₃1.1-2.0 eq.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and degassed
Temperature Room Temperature to 120 °CSubstrate dependent
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS
Yield Moderate to ExcellentHighly dependent on substrates and conditions

Visualizations

Logical Workflow for α-Arylation of this compound

experimental_workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Prepare Catalyst: Pd(OAc)₂ + Ligand in Solvent C Combine Catalyst and Base A->C B Prepare Substrate Solution: This compound + Aryl Halide in Solvent D Add Substrate Solution B->D C->D E Heat and Monitor Reaction D->E F Quench Reaction E->F G Extraction F->G H Purification (Column Chromatography) G->H I Final Product: α-Aryl Ketone H->I catalytic_cycle center pd0 Pd(0)L_n ox_add Oxidative Addition aryl_pd Ar-Pd(II)-X(L_n) pd0->aryl_pd transmetal Transmetalation (Enolate Coordination) enolate_pd Ar-Pd(II)-Enolate(L_n) aryl_pd->enolate_pd enolate_pd->pd0 red_elim Reductive Elimination product α-Aryl Ketone aryl_halide Ar-X enolate Ketone Enolate

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(4-Nitrophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2-(4-Nitrophenyl)-2-oxoethyl acetate. This starting material, also known as p-nitrophenacyl acetate, is a versatile building block for the creation of a variety of heterocyclic and aromatic structures that are central to many pharmaceutical compounds. The protocols outlined below cover the fundamental transformations of this molecule, including the reduction of the nitro group and its use in the construction of quinoxaline and aminothiophene ring systems.

Synthesis of 2-(4-Aminophenyl)-2-oxoethyl acetate

The reduction of the aromatic nitro group to an amine is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). The resulting aminophenyl derivative can serve as a precursor for the synthesis of various compounds, including amide and sulfonamide-based drugs. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2-(4-Aminophenyl)-2-oxoethyl acetate by the reduction of this compound using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a sufficient volume of methanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(4-Aminophenyl)-2-oxoethyl acetate can be purified by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
Product2-(4-Aminophenyl)-2-oxoethyl acetateN/A
Catalyst10% Pd/C[1][2]
SolventMethanol or Ethyl Acetate[1]
TemperatureRoom Temperature[1]
Pressure1-3 atm H₂[3]
Typical Yield90-98%[1]
Purity (after purification)>98%N/A

Logical Workflow for Nitro Group Reduction

G Start This compound Solution Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Hydrogenation (H₂, 1-3 atm) Catalyst->Hydrogenation Filtration Filter through Celite® Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 2-(4-Aminophenyl)-2-oxoethyl acetate Evaporation->Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Synthesis of 6-Nitro-2-phenylquinoxaline

Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including anticancer, antibacterial, and antiviral activities. They can be readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this case, this compound can be hydrolyzed in situ to the corresponding glyoxal, which then reacts with o-phenylenediamine.

Experimental Protocol: Quinoxaline Synthesis

Objective: To synthesize 6-Nitro-2-phenylquinoxaline from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of o-phenylenediamine (1.0 eq) in ethanol to the flask.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data
ParameterValueReference
Starting Material 1This compoundN/A
Starting Material 2o-PhenylenediamineN/A
Product6-Nitro-2-phenylquinoxaline[4][5]
SolventEthanol[6]
CatalystAcetic Acid[6]
TemperatureReflux[6]
Typical Yield85-95%N/A
Purity (after purification)>97%N/A

Reaction Pathway for Quinoxaline Synthesis

G cluster_reactants Reactants Reactant1 This compound Reaction Condensation (EtOH, AcOH, Reflux) Reactant1->Reaction Reactant2 o-Phenylenediamine Reactant2->Reaction Product 6-Nitro-2-phenylquinoxaline Reaction->Product

Caption: Synthesis of 6-Nitro-2-phenylquinoxaline.

Synthesis of Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate

2-Aminothiophene derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The Gewald reaction is a multicomponent reaction that provides a straightforward route to these compounds. This protocol adapts the Gewald synthesis using this compound, an active methylene nitrile, and elemental sulfur.

Experimental Protocol: Gewald Aminothiophene Synthesis

Objective: To synthesize ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate via a Gewald reaction.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur (S₈)

  • Ethanol (EtOH)

  • Morpholine or Triethylamine (as a basic catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine or triethylamine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture with stirring at a gentle reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data
ParameterValueReference
Starting Material 1This compoundN/A
Starting Material 2Ethyl cyanoacetate[7]
Starting Material 3Elemental Sulfur[7]
ProductEthyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate[8]
SolventEthanol[9]
CatalystMorpholine or Triethylamine[9]
TemperatureReflux[9]
Typical Yield75-85%N/A
Purity (after purification)>98%N/A

Gewald Reaction Workflow

G Start Mix Reactants: This compound Ethyl cyanoacetate Sulfur Catalysis Add Basic Catalyst (Morpholine/Triethylamine) Start->Catalysis Reaction Heat to Reflux in Ethanol Catalysis->Reaction Isolation Cool and Precipitate Product Reaction->Isolation Purification Recrystallize Isolation->Purification Product Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(4-Nitrophenyl)-2-oxoethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)-2-oxoethyl acetate and its derivatives are valuable intermediates in organic synthesis. Their utility is particularly notable in the preparation of a variety of heterocyclic compounds, which are scaffolds of significant interest in the development of new pharmaceuticals and agrochemicals. The presence of the nitro group offers a handle for further chemical transformations, while the α-keto ester functionality is a versatile synthon for constructing more complex molecular architectures. For instance, related structures, such as 2-oxoethyl 4-benzamidobenzoate derivatives, have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target of interest in prostate cancer research, highlighting the potential of this class of compounds in drug discovery.[1]

This document provides detailed protocols for a two-step, scale-up synthesis of this compound, commencing with the bromination of 4'-nitroacetophenone to yield the key intermediate, 2-bromo-1-(4-nitrophenyl)ethanone. This is followed by a nucleophilic substitution with acetate to afford the final product. The protocols are designed to be scalable for laboratory and pilot plant settings.

Synthetic Workflow

The overall synthetic strategy is a two-step process as illustrated in the workflow diagram below. The initial step is the α-bromination of 4'-nitroacetophenone to produce the α-bromoketone intermediate. The subsequent step involves the displacement of the bromide with an acetate group to yield the final this compound.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution start 4'-Nitroacetophenone reagents1 Bromine (Br2) or N-Bromosuccinimide (NBS) Solvent (e.g., Chloroform, Acetic Acid) start->reagents1 intermediate 2-Bromo-1-(4-nitrophenyl)ethanone reagents1->intermediate reagents2 Acetate Source (e.g., Sodium Acetate) Solvent (e.g., Acetone, DMF) intermediate->reagents2 product This compound reagents2->product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

This protocol is adapted from established methods for the α-bromination of acetophenones.[2][3][4]

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and filtration flask

  • Rotary evaporator

Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g) or Volume (L)
4'-NitroacetophenoneC₈H₇NO₃165.151.0165.15 g
ChloroformCHCl₃119.38-1.5 L
BromineBr₂159.811.05167.8 g (53.8 mL)
Saturated NaHCO₃ solnNaHCO₃84.01-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed
Ethanol (for recryst.)C₂H₅OH46.07-As needed

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice bath situated on the heating mantle (for controlled heating later if necessary).

  • Dissolution: Charge the flask with 4'-nitroacetophenone (165.15 g, 1.0 mol) and chloroform (1.5 L). Stir the mixture until the solid is completely dissolved.

  • Bromination: Cool the solution to 0-5 °C using the ice bath. Slowly add bromine (167.8 g, 1.05 mol) from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 1 L of cold water.

  • Quenching: Slowly add saturated sodium bicarbonate solution to neutralize any remaining acid (HBr) until effervescence ceases.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 500 mL of water and 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-bromo-1-(4-nitrophenyl)ethanone as a crystalline solid.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
2-Bromo-1-(4-nitrophenyl)ethanonePale yellow solid85-9598-1008.35 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H), 4.45 (s, 2H)189.9, 150.7, 138.3, 130.1, 124.0, 30.0
Step 2: Scale-Up Synthesis of this compound

This protocol describes a nucleophilic substitution reaction to replace the bromide with an acetate group.

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask

  • Rotary evaporator

Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)
2-Bromo-1-(4-nitrophenyl)ethanoneC₈H₆BrNO₃244.040.8195.23 g
Sodium Acetate (anhydrous)C₂H₃NaO₂82.031.298.44 g
AcetoneC₃H₆O58.08-2.5 L
WaterH₂O18.02-As needed
Ethanol (for recryst.)C₂H₅OH46.07-As needed

Procedure:

  • Reaction Setup: Equip the 5 L three-necked flask with a mechanical stirrer and a reflux condenser.

  • Charging Reagents: Add 2-bromo-1-(4-nitrophenyl)ethanone (195.23 g, 0.8 mol), sodium acetate (98.44 g, 1.2 mol), and acetone (2.5 L) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the sodium bromide precipitate and wash it with a small amount of acetone.

  • Concentration: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Precipitation: Add cold water (approximately 2 L) to the residue with stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it under vacuum. Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)
This compoundWhite to off-white solid80-90122-124[5][6]

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
14'-Nitroacetophenone2-Bromo-1-(4-nitrophenyl)ethanoneBromine or NBSChloroform0 - RT2-485-95
22-Bromo-1-(4-nitrophenyl)ethanoneThis compoundSodium AcetateAcetoneReflux4-680-90

Safety Precautions

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use in a fume hood.

  • α-Bromoketones are lachrymators and skin irritants. Handle with care and avoid inhalation of dust or vapors.

  • Always wear appropriate personal protective equipment (safety glasses, lab coat, and gloves) when performing these experiments.

  • Ensure all reactions are carried out in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of Bioactive Quinoxaline Derivatives from 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatile synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

This application note details the use of 2-(4-Nitrophenyl)-2-oxoethyl acetate as a readily available α-ketoester for the synthesis of novel quinoxaline derivatives. The presence of the nitrophenyl group is of particular interest, as nitro-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The synthetic protocol provided is a robust and efficient method for generating a library of quinoxaline compounds for further biological evaluation.

Synthesis of 3-(4-Nitrophenyl)quinoxalin-2(1H)-one

A primary application of this compound in the synthesis of bioactive molecules is in the preparation of quinoxaline derivatives. The reaction of this compound with o-phenylenediamines is a straightforward and efficient method for the synthesis of 3-(4-nitrophenyl)quinoxalin-2(1H)-ones. These compounds can then be further modified to generate a diverse library of potentially bioactive molecules.

General Reaction Scheme

G reactant1 This compound reagents Ethanol, Reflux reactant1->reagents reactant2 o-Phenylenediamine reactant2->reagents product 3-(4-Nitrophenyl)quinoxalin-2(1H)-one reagents->product G Quinoxaline 3-(4-Nitrophenyl)quinoxalin-2(1H)-one Kinase Protein Kinase (e.g., EGFR, VEGFR) Quinoxaline->Kinase Inhibition Apoptosis Induction of Apoptosis Quinoxaline->Apoptosis Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Activation Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation G Start Synthesized Quinoxaline Derivative Prepare Prepare Stock Solution (e.g., in DMSO) Start->Prepare Dilute Serial Dilutions Prepare->Dilute Inoculate Inoculate with Microbial Culture (Bacteria/Fungi) Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine Determine Minimum Inhibitory Concentration (MIC) Observe->Determine

Catalytic Applications of Metal Complexes with 2-(4-Nitrophenyl)-2-oxoethyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The catalytic applications of metal complexes specifically incorporating the ligand 2-(4-Nitrophenyl)-2-oxoethyl acetate are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established catalytic methodologies for structurally analogous metal complexes containing β-dicarbonyl and β-ketoester ligands. Researchers should consider these as representative examples and may need to optimize conditions for the specific ligand of interest.

Application Notes

Metal complexes featuring β-dicarbonyl ligands, such as this compound, are versatile catalysts in a range of organic transformations. The presence of both a hard keto-oxygen and a slightly softer ester-oxygen allows for the formation of stable chelate complexes with a variety of transition metals, including palladium, copper, and rhodium. The electron-withdrawing nitro group on the phenyl ring is expected to influence the electronic properties of the metal center, potentially enhancing its catalytic activity.

Potential catalytic applications for metal complexes of this compound include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes are renowned for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. A palladium(II) complex of this compound could potentially catalyze reactions such as the α-arylation of ketones and esters, creating β-aryl α-keto esters which are valuable synthetic intermediates.[1][2]

  • Copper-Catalyzed Oxidation Reactions: Copper complexes are widely used as catalysts for aerobic oxidations. A copper(II) complex with this ligand could be employed in the oxidative α-hydroxylation of β-dicarbonyl compounds or the oxidation of alcohols.[3] The reaction typically proceeds under mild conditions using air or molecular oxygen as the oxidant.

  • Rhodium-Catalyzed Asymmetric Catalysis: Chiral rhodium complexes are pivotal in asymmetric synthesis. A chiral rhodium(I) or rhodium(III) complex bearing a modified chiral version of the this compound ligand could be a candidate for catalyzing asymmetric conjugate additions, providing enantiomerically enriched products.[4][5]

Data Presentation: Representative Catalytic Performance

The following tables summarize typical quantitative data for catalytic reactions using analogous β-ketoester and β-dicarbonyl metal complexes. These serve as a benchmark for what might be achievable with complexes of this compound.

Table 1: Palladium-Catalyzed β-Arylation of α-Keto Esters [1]

EntryAryl Bromideα-Keto EsterProductYield (%)
14-BromotolueneEthyl 2-oxo-4-phenylbutanoateEthyl 2-oxo-4-phenyl-4-(p-tolyl)butanoate95
24-BromoanisoleEthyl 2-oxo-4-phenylbutanoateEthyl 4-(4-methoxyphenyl)-2-oxo-4-phenylbutanoate92
31-Bromo-4-(trifluoromethyl)benzeneEthyl 2-oxo-4-phenylbutanoateEthyl 2-oxo-4-phenyl-4-(4-(trifluoromethyl)phenyl)butanoate88
42-BromopyridineEthyl 2-oxo-4-phenylbutanoateEthyl 2-oxo-4-phenyl-4-(pyridin-2-yl)butanoate75

Table 2: Copper-Catalyzed Aerobic α-Hydroxylation of β-Keto Esters [3]

Entryβ-Keto EsterPhotosensitizerCatalyst Loading (mol%)Time (h)Yield (%)
1Ethyl benzoylacetateTPP1699
2Ethyl 2-oxocyclohexanecarboxylateTPP1895
3Diethyl 2-oxomalonateTPP1598
4Ethyl acetoacetateRose Bengal11285
(TPP = Tetraphenylporphyrin)

Table 3: Rhodium-Catalyzed Asymmetric Conjugate Addition to Enones [5][6]

EntryEnoneNucleophileChiral Ligandee (%)Yield (%)
1Cyclohex-2-en-1-onePhenylboronic acid(S)-BINAP9997
2ChalconePhenylboronic acid(R,R)-DIOP9285
32-Cyclopenten-1-one4-Methoxyphenylboronic acid(S)-BINAP9896
4Methyl vinyl ketonePhenylboronic acid(S,S)-Chiraphos8890

Experimental Protocols

Protocol 1: Synthesis of a Generic Metal(II) Complex with this compound

This protocol describes a general method for the synthesis of a metal(II) complex with the target ligand.

Materials:

  • This compound (1 equivalent)

  • Metal(II) salt (e.g., PdCl₂, Cu(OAc)₂, RhCl₃·3H₂O) (0.5-1 equivalent)

  • Base (e.g., sodium acetate, triethylamine) (2 equivalents)

  • Anhydrous solvent (e.g., ethanol, methanol, THF, acetonitrile)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir for 15-30 minutes at room temperature to deprotonate the ligand.

  • In a separate flask, dissolve the metal(II) salt in the same solvent. Some salts may require gentle heating to dissolve completely.

  • Slowly add the metal salt solution to the ligand solution dropwise with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid precipitates.

  • Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting materials.

  • Dry the resulting metal complex under vacuum.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, NMR, UV-Vis, elemental analysis).

G cluster_synthesis Synthesis Workflow ligand Dissolve Ligand and Base in Solvent reaction Mix and React (Stir, Heat) ligand->reaction Add metal salt solution metal Dissolve Metal Salt in Solvent metal->reaction workup Precipitation/ Filtration reaction->workup Cooling/Solvent Removal product Dry and Characterize Metal Complex workup->product

Fig. 1: General workflow for the synthesis of a metal complex.
Protocol 2: Palladium-Catalyzed β-Arylation of an α-Keto Ester

This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of carbonyl compounds.[1][2]

Materials:

  • Aryl bromide (1.0 equivalent)

  • α-Keto ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 8 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

  • Metal complex of this compound (as an alternative catalyst, 2-5 mol%)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl bromide and α-keto ester to the tube, followed by anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_catalysis Catalytic Cycle: Pd-Catalyzed Arylation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Enolate Coordination pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product α-Aryl Keto Ester reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition keto_ester Keto Ester Enolate keto_ester->transmetalation

Fig. 2: Simplified catalytic cycle for Pd-catalyzed α-arylation.
Protocol 3: Copper-Catalyzed Aerobic α-Hydroxylation of a β-Keto Ester

This protocol is based on visible-light-induced aerobic oxidation methodologies.[3]

Materials:

  • β-Keto ester (1.0 equivalent)

  • Copper(II) complex of this compound (1 mol%)

  • Photosensitizer (e.g., Tetraphenylporphyrin (TPP), 0.01 mol%)

  • Solvent (e.g., THF, Toluene)

  • Visible light source (e.g., household LED bulb)

Procedure:

  • In a reaction vessel, dissolve the β-keto ester, the copper complex, and the photosensitizer in the chosen solvent.

  • Ensure the reaction mixture is open to the air (or under an air balloon).

  • Stir the solution at room temperature while irradiating with a visible light source.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired α-hydroxy β-keto ester.

G cluster_workflow Experimental Workflow: Aerobic Hydroxylation setup Dissolve Substrate, Catalyst, and Photosensitizer reaction Stir under Visible Light and Air Atmosphere setup->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent Removal reaction->workup Upon Completion monitoring->reaction Continue if incomplete purification Column Chromatography workup->purification product Isolated α-Hydroxy β-Keto Ester purification->product

Fig. 3: Workflow for copper-catalyzed aerobic hydroxylation.

References

Troubleshooting & Optimization

"troubleshooting low yield in 2-(4-Nitrophenyl)-2-oxoethyl acetate reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate. The typical synthesis route involves the nucleophilic substitution of 2-bromo-4'-nitroacetophenone with an acetate salt. This document provides a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and visualizations to clarify the reaction and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

A1: The synthesis is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. The bromide atom on the alpha-carbon of 2-bromo-4'-nitroacetophenone is displaced by an acetate anion (from a salt like potassium acetate or sodium acetate) to form the desired ester.

Q2: My reaction yield is very low. What are the most common initial checks I should perform?

A2: Start by verifying the quality and purity of your starting materials, particularly the 2-bromo-4'-nitroacetophenone, as impurities can interfere with the reaction. Ensure all reagents, especially the acetate salt, are anhydrous, as water can lead to side reactions. Finally, confirm that your reaction temperature and stirring are optimal and homogenous.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate besides the product and starting material. What could these be?

A3: Common impurities include unreacted starting material and potential side products. A likely side product is 4-nitroacetophenone, resulting from a reduction/hydrolysis pathway. Another possibility is the formation of a Favorskii rearrangement product, although this is more common with stronger bases.

Q4: Is the reaction sensitive to specific conditions?

A4: Yes, the SN2 reaction on α-haloketones is sensitive to the choice of solvent, the reactivity of the nucleophile, and the temperature.[1] Polar aprotic solvents are generally preferred. The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or product degradation.

Experimental Protocol and Data

This section provides a representative protocol for the synthesis of this compound.

Key Experimental Protocol

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 2-bromo-4'-nitroacetophenone (1.0 eq)

  • Potassium acetate (1.2 - 1.5 eq), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4'-nitroacetophenone (1.0 eq) in anhydrous acetone or DMF.

  • Add anhydrous potassium acetate (1.2 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or at a moderately elevated temperature (for DMF, 50-70°C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The starting material is a key compound in organic synthesis.[2][3]

  • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium bromide salt precipitate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude residue in dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to obtain pure this compound.

Table 1: Reaction Parameter Guidelines
ParameterRecommended ConditionRationale / Notes
Nucleophile Anhydrous Potassium AcetateWeakly basic nucleophiles are preferred for α-haloketones to avoid side reactions like enolate formation.[1] Ensure it is completely dry.
Stoichiometry 1.2 - 1.5 equivalents of AcetateA slight excess of the nucleophile helps drive the reaction to completion.
Solvent Acetone, DMF (anhydrous)Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophilic anion, increasing its reactivity.
Temperature 50 - 70°CBalances reaction rate with minimizing potential side reactions and degradation. Monitor for any discoloration that might indicate decomposition.
Reaction Time 2 - 4 hoursMonitor by TLC. Prolonged reaction times at high temperatures can lead to lower yields.

Visualized Workflows and Pathways

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products SM 2-bromo-4'-nitroacetophenone P This compound SM->P SN2 Substitution R Potassium Acetate (KOAc) in Acetone/DMF R->P SP Potassium Bromide (KBr)

Caption: SN2 synthesis of the target ester.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of starting material? - Acetate salt anhydrous? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct? - Anhydrous solvent? - Stirring efficient? check_reagents->check_conditions Reagents OK reagent_issue Reagent Issue: - Re-purify starting material - Use freshly dried acetate salt - Use fresh anhydrous solvent check_reagents->reagent_issue Issue Found analyze_crude 3. Analyze Crude Product (TLC/NMR) - Starting material remaining? - Obvious side products? check_conditions->analyze_crude Conditions OK side_products Side Products Present: - Lower reaction temperature - Ensure weakly basic conditions - Check for moisture check_conditions->side_products Issue Found incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature slightly - Increase eq. of acetate analyze_crude->incomplete_rxn SM Remaining analyze_crude->side_products Byproducts Seen purification_loss Purification Issues: - Optimize recrystallization solvent - Consider column chromatography analyze_crude->purification_loss Clean Crude, Low Mass

Caption: A logical flow for troubleshooting low yield.

Parameter Interdependencies

Parameter_Relationships Yield Yield & Purity Temp Temperature Temp->Yield affects rate Time Reaction Time Temp->Time inversely related Solvent Solvent Choice Temp->Solvent Time->Yield affects completion Solvent->Yield affects rate Purity Reagent Purity Purity->Yield prevents side rxns Base Acetate Conc. Base->Yield drives equilibrium

Caption: Key parameters influencing reaction outcome.

In-Depth Troubleshooting Guide

Question: My starting material, 2-bromo-4'-nitroacetophenone, is never fully consumed, even after extended reaction times. What should I do?

Answer:

  • Check Nucleophile Activity: Your potassium acetate may not be sufficiently reactive. Ensure it is finely powdered to maximize surface area and, most importantly, completely anhydrous. Dry it in an oven (e.g., at 110°C) for several hours under vacuum before use.

  • Increase Equivalents: Try increasing the molar equivalents of potassium acetate from 1.2 to 1.5 or even 2.0. This can help shift the reaction equilibrium towards the product.

  • Solvent Choice: If you are using acetone, its lower boiling point may limit the reaction rate. Switching to a higher-boiling polar aprotic solvent like DMF or acetonitrile might be beneficial, allowing for a higher reaction temperature.

  • Consider a Phase-Transfer Catalyst: In some cases, adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the solubility and reactivity of the acetate salt, especially in less polar solvents.

Question: My reaction mixture turns dark brown or black, and the yield is poor. What is causing this decomposition?

Answer:

  • Excessive Heat: The most likely cause is decomposition due to excessive temperature. The nitro group can participate in undesired side reactions under harsh conditions. Reduce the reaction temperature to the lower end of the recommended range (e.g., 50°C) and monitor closely.

  • Strongly Basic Conditions: While potassium acetate is a weak base, impurities in your reagents or the formation of other species could increase basicity, leading to side reactions like the Favorskii rearrangement or aldol-type condensations. Ensure your starting material is clean and the acetate salt is of high purity.

  • Air Oxidation: While less common for this specific reaction, sensitive substrates can sometimes degrade via air oxidation at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice to eliminate this possibility.

Question: After workup, my crude product is an oil that won't crystallize, or it remains impure after recrystallization. What are my options?

Answer:

  • Inadequate Workup: Ensure the aqueous washes were effective. An incomplete wash with sodium bicarbonate may leave acidic impurities that can inhibit crystallization. Wash until the aqueous layer is neutral or slightly basic.

  • Optimize Recrystallization: The choice of solvent is critical. If ethanol is not working, try a solvent/anti-solvent system like ethyl acetate/hexane or dichloromethane/pentane. Dissolve the crude product in a minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists, then allow it to cool slowly.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the most reliable purification method. Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to separate the more polar product from the less polar starting material and non-polar impurities.

References

"optimization of reaction time and temperature for 2-(4-Nitrophenyl)-2-oxoethyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and straightforward method is the acetylation of 2-hydroxy-1-(4-nitrophenyl)ethan-1-one. This precursor is commercially available and can be reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or catalyst to yield the desired product.

Q2: What are the typical reaction times and temperatures for this synthesis?

A2: Optimal reaction time and temperature can vary based on the specific reagents and scale of the reaction. Generally, the reaction is conducted at temperatures ranging from 0°C to room temperature (approximately 25°C). Reaction times can range from 1 to 6 hours. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction.

Q3: What are some potential side reactions to be aware of?

A3: Potential side reactions can include the formation of byproducts from side reactions like incomplete reactions, over-reactions, or unwanted reactions between starting materials and reagents.[1] In the context of this synthesis, if using a strong Lewis acid catalyst, there is a risk of Friedel-Crafts acylation on the electron-rich nitrophenyl ring, leading to impurities.[2][3] Additionally, side reactions can occur with the starting alcohol, such as conversion to alkyl halides or ethers, especially under acidic conditions without a base.[4]

Q4: How can I purify the final product?

A4: The most common method for purification is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for higher purity. For α-keto esters like the target molecule, purification via the formation of a bisulfite adduct, followed by decomposition with an acid, can be an effective method to remove unreacted starting materials and certain impurities.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive acetylating agent (e.g., hydrolyzed acetyl chloride).Use a fresh, unopened bottle of the acetylating agent. Ensure anhydrous reaction conditions.
Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed. Consider a slight increase in temperature, but be cautious of side reactions.
Suboptimal temperature.For acetylation with acetyl chloride, a lower temperature (0°C to room temperature) is often preferred to control the reaction rate and minimize side products.
Presence of Multiple Spots on TLC (Impure Product) Formation of byproducts due to side reactions.Re-purify the product using column chromatography or recrystallization. Consider using a milder base or catalyst.
Unreacted starting material (2-hydroxy-1-(4-nitrophenyl)ethan-1-one).Optimize the stoichiometry of the acetylating agent (a slight excess may be necessary). Increase the reaction time.
Friedel-Crafts C-acylation on the aromatic ring.Avoid strong Lewis acid catalysts. Use a non-acidic catalyst or a base like pyridine.
Product is difficult to crystallize Presence of oil-based impurities or residual solvent.Wash the crude product with a non-polar solvent like hexane to remove oily impurities. Ensure all solvent is removed under vacuum before attempting crystallization.
Incorrect crystallization solvent system.Experiment with different solvent systems for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof).

Experimental Protocols

Synthesis of this compound via Acetylation

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • 2-hydroxy-1-(4-nitrophenyl)ethan-1-one

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, water)

Procedure:

  • Dissolve 2-hydroxy-1-(4-nitrophenyl)ethan-1-one in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

The following tables present hypothetical data for the optimization of reaction time and temperature. These are intended as a guide for experimental design.

Table 1: Optimization of Reaction Time

Reaction Time (hours)Temperature (°C)Yield (%)Purity (%)
1257592
2258895
4259296
6259195

Table 2: Optimization of Reaction Temperature

Reaction Time (hours)Temperature (°C)Yield (%)Purity (%)
208098
2258895
2508588

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material cool Cool to 0°C start->cool add_reagents Add Base & Acetylating Agent cool->add_reagents react Stir at RT add_reagents->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallize/Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield_solutions Low Yield Solutions cluster_purity_solutions Impurity Solutions start Experiment Start check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Results impure Impure Product? low_yield->impure No check_reagents Check Reagent Quality low_yield->check_reagents Yes repurify Recrystallize or Column Chromatography impure->repurify Yes end Successful Synthesis impure->end No optimize_time Optimize Reaction Time/Temp check_reagents->optimize_time check_stoichiometry Adjust Stoichiometry optimize_time->check_stoichiometry check_stoichiometry->start change_catalyst Use Milder Catalyst/Base repurify->change_catalyst optimize_conditions Optimize Reaction Conditions change_catalyst->optimize_conditions optimize_conditions->start

Caption: Troubleshooting logic for the synthesis of this compound.

References

"common byproducts in the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to this chemical synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, outlines potential causes, and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Degradation of 2-bromo-1-(4-nitrophenyl)ethanone or acetate salt. 3. Presence of water: Hydrolysis of the starting material or product. 4. Incorrect stoichiometry: Inaccurate measurement of reactants.1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify starting material quality: Use freshly purified starting materials. Check the purity by melting point or NMR. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Ensure accurate measurements: Calibrate balances and carefully measure all reactants.
Presence of Multiple Spots on TLC 1. Formation of byproducts: Occurrence of side reactions such as elimination. 2. Unreacted starting material: The reaction has not gone to completion. 3. Product degradation: The desired product is unstable under the reaction or workup conditions.1. Optimize reaction conditions: Use a milder base or lower the reaction temperature to minimize elimination. 2. Increase reaction time: Allow the reaction to proceed for a longer duration. 3. Purify the product: Use column chromatography to separate the desired product from byproducts and unreacted starting materials.
Product is Difficult to Purify 1. Byproducts with similar polarity to the product: Co-elution during column chromatography. 2. Oily product: Difficulty in inducing crystallization.1. Optimize chromatography: Use a different solvent system for column chromatography to improve separation. Consider recrystallization as an alternative or additional purification step. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution.
Characterization Data (NMR, MS) is Inconsistent with the Desired Product 1. Incorrect product formation: The reaction may have yielded an unexpected product. 2. Presence of impurities: The sample is not pure enough for accurate characterization.1. Re-evaluate the reaction mechanism: Consider alternative reaction pathways that could lead to the observed product. 2. Further purify the product: Repeat the purification process until the characterization data is consistent with a pure sample of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the nucleophilic substitution (SN2) reaction between 2-bromo-1-(4-nitrophenyl)ethanone (also known as 4-nitrophenacyl bromide) and an acetate salt, such as potassium acetate or sodium acetate, in a polar aprotic solvent like acetone or dimethylformamide (DMF).

Q2: What are the most common byproducts in this synthesis?

A2: The primary byproducts are typically:

  • Unreacted 2-bromo-1-(4-nitrophenyl)ethanone: Due to an incomplete reaction.

  • 4-Nitrophenylglyoxal: Formed via an elimination side reaction (E2 mechanism), particularly with stronger bases or higher temperatures.

  • 2-Hydroxy-1-(4-nitrophenyl)ethanone: Resulting from the hydrolysis of the starting material or the final product if water is present.

Q3: How can I minimize the formation of the elimination byproduct?

A3: To favor the desired SN2 substitution over the E2 elimination side reaction, you can:

  • Use a weak, non-hindered base. Acetate salts are generally suitable.

  • Maintain a moderate reaction temperature. Avoid excessive heating.

  • Choose an appropriate solvent. Polar aprotic solvents generally favor SN2 reactions.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material (2-bromo-1-(4-nitrophenyl)ethanone) and the appearance of the product spot.

Q5: What are the recommended purification techniques for the final product?

A5: The most common purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary prior to recrystallization.

Data Presentation

The following table summarizes the expected materials and potential outcomes of the synthesis. Please note that specific yields can vary based on reaction conditions and scale.

Compound Role Molar Mass ( g/mol ) Typical Molar Ratio Potential Outcome/Byproduct
2-Bromo-1-(4-nitrophenyl)ethanoneStarting Material244.041.0Unreacted starting material
Potassium AcetateReagent98.141.1 - 1.5-
This compoundDesired Product 223.18 --
4-NitrophenylglyoxalElimination Byproduct179.12Variable-
2-Hydroxy-1-(4-nitrophenyl)ethanoneHydrolysis Byproduct181.15Variable-

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-bromo-1-(4-nitrophenyl)ethanone.

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethanone

  • Potassium acetate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium acetate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium bromide salt that has precipitated.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol) to obtain the pure product.

Visualizations

Troubleshooting_Synthesis start Problem Observed low_yield Low or No Product Yield start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots purification_issue Difficult Purification start->purification_issue bad_data Inconsistent Characterization start->bad_data cause1 Incomplete Reaction low_yield->cause1 cause2 Poor Starting Materials low_yield->cause2 cause3 Presence of Water low_yield->cause3 multiple_spots->cause1 cause4 Byproduct Formation multiple_spots->cause4 cause5 Similar Polarity of Compounds purification_issue->cause5 bad_data->cause4 cause6 Incorrect Product bad_data->cause6 solution1 Optimize Conditions cause1->solution1 solution2 Verify/Purify Reagents cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3 cause4->solution1 solution4 Optimize Chromatography/Recrystallize cause4->solution4 cause5->solution4 solution5 Re-evaluate Mechanism cause6->solution5

Caption: Troubleshooting workflow for synthesis issues.

Synthesis_Pathway SM 2-Bromo-1-(4-nitrophenyl)ethanone byproduct2 2-Hydroxy-1-(4-nitrophenyl)ethanone (Hydrolysis Byproduct) SM->byproduct2 Hydrolysis invis1 SM->invis1 reagent Potassium Acetate reagent->invis1 product This compound (Desired Product) product->byproduct2 Hydrolysis byproduct1 4-Nitrophenylglyoxal (Elimination Byproduct) invis1->product SN2 Reaction invis1->byproduct1 E2 Reaction invis2

Caption: Reaction pathways in the synthesis.

Technical Support Center: Purification of 2-(4-Nitrophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(4-Nitrophenyl)-2-oxoethyl acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Q1: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using.

  • Increase Solvent Volume: Add small portions of the solvent until the compound dissolves completely at the solvent's boiling point.

  • Switch Solvents: If a large volume of solvent is required, it's best to choose a different solvent in which your compound has better solubility at high temperatures and poor solubility at low temperatures. Ethanol has been successfully used for recrystallizing similar compounds.[1][2]

  • Use a Solvent Mixture: You can use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until you see persistent cloudiness (the saturation point). Reheat to dissolve, then allow to cool slowly.

Q2: The compound "oiled out" instead of forming crystals during cooling. How can I fix this?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the recrystallization solvent to lower the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual crystal formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.

A3: This suggests the solution is not sufficiently saturated or that crystallization is kinetically slow.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce Solvent Volume: If crystallization does not occur, you may have too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then attempt to cool it again.

  • Allow More Time: Sometimes crystallization can be slow. Leave the flask in a cold, undisturbed place for an extended period.

Q4: My final product is colored, but the pure compound should be colorless or pale yellow. What happened?

A4: The color is likely due to persistent impurities.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities.

  • Use Activated Charcoal: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount of activated charcoal to the hot solution and keep it at a boil for a few minutes. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. Filter the hot solution through celite or filter paper to remove the charcoal and then allow the filtrate to cool and crystallize.

Column Chromatography Issues

Q1: I am getting poor separation between my product and an impurity on the TLC plate and the column.

A1: Poor separation is typically an issue with the mobile phase (eluent).

  • Optimize the Eluent: The goal is to have a retention factor (Rf) for your desired compound between 0.25 and 0.35 on the TLC plate.

    • If the spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).

    • If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, you may need to try a different combination of solvents (e.g., dichloromethane/methanol).

Q2: My compound is not coming off the column.

A2: This happens when the compound is strongly adsorbed to the stationary phase, usually because the eluent is not polar enough.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate.[3] This is known as gradient elution.

  • Drastic Solvent Change: If the compound still doesn't elute, you may need to flush the column with a much more polar solvent like pure ethyl acetate or even a methanol/dichloromethane mixture.

Q3: The bands are streaking or "tailing" on the column and on my TLC plates.

A3: Tailing can be caused by several factors.

  • Compound Overload: You may have loaded too much sample onto the column. Use a larger column or load less material.

  • Acidic/Basic Compound: If your compound is acidic or basic, it can interact ionically with the silica gel. Adding a small amount of a modifier to your eluent (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds) can resolve this.

  • Insoluble Sample: The sample may not be fully dissolved in the eluent when loaded. Ensure your sample is completely dissolved before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: Both recrystallization and flash column chromatography are effective methods. Recrystallization is often simpler for removing small amounts of impurities if a suitable solvent is found.[1][2] Flash column chromatography is more powerful for separating mixtures with multiple components or impurities with similar solubility profiles.[4]

Q2: What are the key physical properties of pure this compound?

A2: The properties of the pure compound are essential for confirming its identity and purity after purification.

PropertyValueReference
Appearance Colorless needle-like crystals[1]
Melting Point 122-124 °C[5]
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.19 g/mol

Q3: How can I monitor the progress of my column chromatography?

A3: The most common method is Thin Layer Chromatography (TLC).

  • Collect small fractions of the eluent as it comes off the column.

  • Spot each fraction onto a TLC plate, along with a spot of your starting crude material.

  • Develop the TLC plate in the same eluent system used for the column.

  • Visualize the spots under a UV lamp or by using a chemical stain (like potassium permanganate).

  • Combine the fractions that contain only your pure product.

Q4: What are the most common impurities I might encounter?

A4: Impurities often stem from the starting materials or side reactions during the synthesis. For the synthesis of this compound from 2-bromo-1-(4-nitrophenyl)ethanone and an acetate source, potential impurities could include:

  • Unreacted 2-bromo-1-(4-nitrophenyl)ethanone.

  • Byproducts from side reactions.

  • Residual solvents from the reaction workup.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on methods used for similar phenacyl ester compounds.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling while gently swirling.

  • Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification on a silica gel column.[3][4][6]

  • Eluent Selection: Using TLC, determine a suitable solvent system. A mixture of Hexane and Ethyl Acetate is a common starting point. An ideal system gives your product an Rf value of ~0.3.

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a small layer of sand.

    • Pack the column with silica gel, either as a dry powder or as a slurry in the initial eluent. Ensure the silica bed is level and free of cracks.

    • Add another layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.

    • Maintain the eluent level above the top sand layer at all times to prevent the column from running dry.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Recrystallize Recrystallization TLC->Recrystallize Single major spot with minor impurities Column Column Chromatography TLC->Column Multiple spots or close-running impurities Pure Pure Product Recrystallize->Pure Column->Pure

Caption: General purification strategy decision workflow.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Eluent 1. Select Eluent (via TLC) Pack 2. Pack Column with Silica Gel Eluent->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (via TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for column chromatography.

Troubleshooting_Tree Start Problem: Low Yield or Purity Method Which method was used? Start->Method Recryst Recrystallization Method->Recryst Recrystallization Chrom Chromatography Method->Chrom Column Chromatography Recryst_Issue What was the issue? Recryst->Recryst_Issue Chrom_Issue What was the issue? Chrom->Chrom_Issue OiledOut Product 'oiled out' Recryst_Issue->OiledOut Oiling Out LowRecovery Low recovery Recryst_Issue->LowRecovery Low Recovery Sol_OiledOut Reheat, add more solvent, and cool slowly. OiledOut->Sol_OiledOut Sol_LowRecovery Cool longer/colder. Reduce initial solvent volume. LowRecovery->Sol_LowRecovery PoorSep Poor separation Chrom_Issue->PoorSep Separation NoElute Compound stuck on column Chrom_Issue->NoElute Elution Sol_PoorSep Optimize eluent polarity based on TLC. PoorSep->Sol_PoorSep Sol_NoElute Increase eluent polarity (gradient elution). NoElute->Sol_NoElute

Caption: Troubleshooting decision tree for purification issues.

References

"stability and storage conditions for 2-(4-Nitrophenyl)-2-oxoethyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-(4-Nitrophenyl)-2-oxoethyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a freezer, protected from light and moisture.

Q2: How should I handle the compound during routine laboratory use?

A2: Handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to heat, light, and incompatible substances.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the acetate ester, photodegradation of the nitrophenyl group, and thermal decomposition.

Q4: Is this compound sensitive to pH?

A4: Yes, ester linkages are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is advisable to use this compound in neutral or buffered solutions and to be aware of the pH of your experimental system.

Q5: Are there any known incompatible materials?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound.

  • Possible Cause: Hydrolysis of the ester linkage.

    • Troubleshooting Steps:

      • Prepare solutions fresh daily.

      • If possible, use a buffered solution to maintain a stable pH.

      • Analyze the purity of the compound and your stock solutions using a suitable method like HPLC (see Experimental Protocols).

  • Possible Cause: Photodegradation.

    • Troubleshooting Steps:

      • Protect solutions from light by using amber vials or covering containers with aluminum foil.

      • Minimize the exposure of the compound to ambient light during weighing and solution preparation.

  • Possible Cause: Thermal degradation.

    • Troubleshooting Steps:

      • Avoid exposing the compound to high temperatures.

      • If heating is necessary for your experiment, perform a preliminary stability test at that temperature.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

This often indicates the presence of degradation products.

  • Possible Degradation Products from Hydrolysis:

    • 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one

    • Acetic acid

  • Possible Degradation Products from Photodegradation:

    • Complex mixture of photoproducts resulting from reactions of the nitro group.

  • Possible Degradation Products from Thermal Decomposition:

    • Products arising from the cleavage of the C-NO2 bond are possible at elevated temperatures.[1]

Data Presentation: Qualitative Stability Summary

The following table summarizes the known and inferred stability characteristics of this compound.

Condition Stability Concern Recommended Precautions
Temperature Potential for thermal decomposition at elevated temperatures.Store at low temperatures (freezer). Avoid unnecessary exposure to heat.
Light The nitrophenyl group is susceptible to photodegradation.Protect from light by using amber vials or foil wrapping.
pH The ester linkage is prone to acid- and base-catalyzed hydrolysis.Use in neutral or buffered solutions. Prepare aqueous solutions fresh.
Air/Oxygen Generally stable, but oxidation is a possibility for many organic compounds over time.Store in a tightly sealed container. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Moisture Can facilitate hydrolysis of the ester.Store in a desiccated environment.

Experimental Protocols

Protocol 1: Determination of Purity and Detection of Hydrolytic Degradation by HPLC

This protocol provides a general method to assess the purity of this compound and to detect the formation of its primary hydrolytic degradation product.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 70% acetonitrile) with a small amount of acidifier like 0.1% formic acid to ensure good peak shape.

  • Standard Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable solvent (like acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • To test the stability in a specific aqueous medium, dissolve a known amount of the compound in that medium.

    • Analyze the sample immediately after preparation and then at various time points (e.g., 1, 2, 4, 8, 24 hours) while storing it under the desired experimental conditions (e.g., specific temperature, light exposure).

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where both the parent compound and potential degradation products absorb (e.g., 270 nm, based on the nitrophenyl chromophore).

    • Inject the standards and samples.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may correspond to degradation products. The primary hydrolysis product, 2-hydroxy-1-(4-nitrophenyl)ethan-1-one, will be more polar and thus have a shorter retention time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation start Start: Obtain Compound prep_std Prepare Stock Standard start->prep_std prep_sample Prepare Test Sample in Aqueous Medium start->prep_sample hplc_t0 HPLC Analysis (t=0) prep_std->hplc_t0 prep_sample->hplc_t0 hplc_tx HPLC Analysis (t=x hours) hplc_t0->hplc_tx Incubate under test conditions quantify Quantify Parent Compound hplc_tx->quantify detect_deg Identify Degradation Peaks hplc_tx->detect_deg stability Determine Stability Profile quantify->stability detect_deg->stability

Caption: Workflow for assessing the hydrolytic stability of this compound.

troubleshooting_workflow cluster_hydrolysis Hydrolysis Check cluster_photo Photodegradation Check cluster_thermal Thermal Degradation Check start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC) start->check_purity fresh_sol Prepare Fresh Solutions Daily? check_purity->fresh_sol Purity OK re_run Re-run Experiment with Controls check_purity->re_run Impure buffered Is the Solution Buffered? fresh_sol->buffered light_prot Are Solutions Protected from Light? buffered->light_prot high_temp Is the Compound Exposed to High Temperatures? light_prot->high_temp high_temp->re_run

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Hydrolysis of 2-(4-Nitrophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydrolysis of 2-(4-Nitrophenyl)-2-oxoethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Troubleshooting Guide

Low yield or the presence of impurities are common challenges during the hydrolysis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of 2-hydroxy-1-(4-nitrophenyl)ethan-1-one Incomplete hydrolysis.- Increase reaction time. - Increase the concentration of the acid or base catalyst. - Elevate the reaction temperature.
Side reactions consuming the starting material or product.- Optimize reaction conditions to minimize side reactions (see below). - Consider using a milder catalyst or lower temperature.
Degradation of the product.- Ensure the work-up procedure is performed promptly after the reaction is complete. - Avoid prolonged exposure to strong acids or bases.
Presence of a Yellow Discoloration in the Product Formation of 4-nitrophenoxide ion under basic conditions.This is expected under basic hydrolysis as 4-nitrophenol is a leaving group. Acidify the mixture during work-up to protonate the phenoxide.
Formation of High Molecular Weight Impurities Self-condensation of the starting material or product (Claisen-Schmidt type reaction).- Use dilute reaction conditions. - Maintain a lower reaction temperature. - Add the substrate slowly to the reaction mixture.
Presence of Unidentified Byproducts Intramolecular reactions or reactions involving the nitro group.- Characterize byproducts using techniques like NMR, MS, and IR spectroscopy. - Adjust pH and temperature to disfavor the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the hydrolysis of this compound?

Under both acidic and basic conditions, the primary products of hydrolysis are 2-hydroxy-1-(4-nitrophenyl)ethan-1-one (also known as 4-nitrophenacyl alcohol) and acetic acid. Under basic conditions, the acetic acid will be present as its corresponding carboxylate salt, and the product may initially be the deprotonated form.

Q2: What are the common side reactions to be aware of during this hydrolysis?

The most probable side reaction is a base-catalyzed self-condensation, analogous to a Claisen-Schmidt condensation. The enolizable ketone can react with another molecule of the ketone, leading to aldol-type adducts and their dehydration products.

Q3: How does the nitro group affect the hydrolysis reaction?

The electron-withdrawing nature of the para-nitro group makes the carbonyl carbon of the ketone more electrophilic. This can potentially increase the rate of nucleophilic attack at this position, which could favor side reactions like self-condensation under basic conditions.

Q4: Can intramolecular reactions occur?

While less common, intramolecular reactions, such as cyclization or rearrangement, could be possible under certain conditions, particularly at elevated temperatures or with specific catalysts. However, intermolecular condensation is generally more prevalent.

Q5: What is the recommended solvent for this hydrolysis?

A mixture of water and a miscible organic solvent like ethanol, methanol, or THF is typically used to ensure the solubility of the starting material.

Experimental Protocols

Below are generalized experimental protocols for the acid- and base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis
  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Acid Addition: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A typical concentration is 1-2 M.

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Base-Catalyzed Hydrolysis (Saponification)
  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). A typical concentration is 1-2 M.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Upon completion, cool the mixture and carefully acidify it with a dilute strong acid (e.g., 1 M HCl) to protonate the carboxylate and any phenoxide ions.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the product as needed.

Visualizations

Reaction Workflows and Pathways

Hydrolysis_Workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Solvent Dissolve in Ethanol/Water A_Start->A_Solvent A_Acid Add HCl or H₂SO₄ A_Solvent->A_Acid A_Reflux Heat to Reflux A_Acid->A_Reflux A_Monitor Monitor by TLC/HPLC A_Reflux->A_Monitor A_Workup Neutralize, Extract, Purify A_Monitor->A_Workup A_Product 2-hydroxy-1-(4-nitrophenyl)ethan-1-one A_Workup->A_Product B_Start This compound B_Solvent Dissolve in Ethanol/Water B_Start->B_Solvent B_Base Add NaOH or KOH B_Solvent->B_Base B_Stir Stir at RT/Heat B_Base->B_Stir B_Monitor Monitor by TLC/HPLC B_Stir->B_Monitor B_Workup Acidify, Extract, Purify B_Monitor->B_Workup B_Product 2-hydroxy-1-(4-nitrophenyl)ethan-1-one B_Workup->B_Product

Caption: General experimental workflows for acid- and base-catalyzed hydrolysis.

Side_Reaction_Pathway Start This compound Enolate Enolate Formation (Base-Catalyzed) Start->Enolate Side Pathway Hydrolysis Hydrolysis Start->Hydrolysis Desired Pathway Condensation Self-Condensation (Claisen-Schmidt type) Enolate->Condensation SideProduct High Molecular Weight Byproducts Condensation->SideProduct DesiredProduct 2-hydroxy-1-(4-nitrophenyl)ethan-1-one Hydrolysis->DesiredProduct

Caption: Potential side reaction pathway under basic conditions.

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended duration (typically 1-8 hours) at a temperature between 50-100°C. Consider using a higher boiling point solvent like DMF or acetonitrile.[1]
Inactive starting material (2-bromo-4'-nitroacetophenone).Verify the purity of the starting material using techniques like NMR or melting point analysis. Impurities can hinder the reaction.
Poor quality of the acetate source (e.g., sodium acetate, potassium acetate).Use anhydrous sodium or potassium acetate to avoid introducing water, which can lead to side reactions.
Inappropriate solvent choice.Protic solvents can solvate the acetate nucleophile, reducing its reactivity. Aprotic polar solvents like DMF or acetonitrile are generally preferred.[1]
Presence of a Major Side Product Elimination (E2) reaction competing with the desired substitution (SN2) reaction.This is more likely with stronger, bulkier bases. Using a weaker base like sodium acetate or potassium acetate can favor the SN2 pathway. Maintaining a moderate reaction temperature is also crucial.
Hydrolysis of the starting material or product.Ensure all reagents and solvents are anhydrous. Water can hydrolyze the bromo-substituent of the starting material or the ester product.
Product is Difficult to Purify Presence of unreacted 2-bromo-4'-nitroacetophenone.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. If present, it can often be removed by recrystallization.
Formation of the elimination byproduct (4-nitrophenylacetylene).Purification can be achieved using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating compounds with different polarities.
Oiling out during recrystallization.This occurs when the solute is insoluble in the hot solvent. Try a different solvent or a solvent mixture. For example, dissolving the crude product in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexane can induce crystallization.
Discolored Product (Yellow or Brown) Presence of impurities or degradation products.Recrystallization is often effective in removing colored impurities. Activated carbon treatment during recrystallization can also be employed.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 2-bromo-4'-nitroacetophenone and an acetate salt (e.g., sodium acetate) proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The acetate anion acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, which serves as the leaving group.

Q2: What are the most common impurities to look out for?

A2: The most common impurities include:

  • Unreacted 2-bromo-4'-nitroacetophenone: This can be identified by TLC or HPLC analysis.

  • 4-nitrophenylacetylene: Formed via an E2 elimination side reaction.

  • 4'-Nitroacetophenone: Can result from the reduction of the starting material under certain conditions, though less common.

  • Hydrolysis products: If water is present, 2-hydroxy-4'-nitroacetophenone can form.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting material spot (2-bromo-4'-nitroacetophenone) and the appearance of the product spot indicate the reaction's progress.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, or a mixture of ethyl acetate and hexane. If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in CDCl₃): A singlet for the acetate methyl protons (~2.2 ppm), a singlet for the methylene protons (~5.4 ppm), and two doublets in the aromatic region corresponding to the protons on the nitrophenyl ring (~8.0-8.3 ppm).

  • ¹³C NMR (in CDCl₃): Resonances for the acetate methyl carbon (~21 ppm), the methylene carbon (~65 ppm), the ester carbonyl carbon (~170 ppm), the ketone carbonyl carbon (~190 ppm), and the aromatic carbons.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-bromo-4'-nitroacetophenone

  • Anhydrous sodium acetate

  • Ethanol (or Dimethylformamide - DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • TLC plates and chamber

  • Glassware for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4'-nitroacetophenone (1 equivalent) in ethanol (or DMF).

  • Add anhydrous sodium acetate (1.2 equivalents) to the solution.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If using ethanol, remove the solvent under reduced pressure using a rotary evaporator. If using DMF, pour the reaction mixture into cold water and extract with ethyl acetate.

  • If the residue is obtained from ethanol, dissolve it in ethyl acetate. Wash the ethyl acetate solution with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-bromo-4'-nitroacetophenone in Ethanol/DMF add_naoac Add Anhydrous Sodium Acetate start->add_naoac reflux Reflux (4-6h) add_naoac->reflux cool Cool to RT reflux->cool extract Solvent Removal/ Extraction cool->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4 & Concentrate wash->dry recrystallize Recrystallization dry->recrystallize isolate Isolate Pure Product recrystallize->isolate impurity_formation cluster_sn2 Desired SN2 Pathway cluster_e2 Side Reaction: E2 Elimination cluster_hydrolysis Side Reaction: Hydrolysis start 2-bromo-4'-nitroacetophenone product This compound start->product Acetate Nucleophile elim_product 4-nitrophenylacetylene (Impurity) start->elim_product Strong/Bulky Base hydrolysis_product 2-hydroxy-4'-nitroacetophenone (Impurity) start->hydrolysis_product Water

References

Technical Support Center: Improving Reaction Selectivity with 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)-2-oxoethyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The carbonyl carbon of the ketone: This is a hard electrophilic center.

  • The methylene carbon bearing the acetate group: The acetate is a good leaving group, making this a soft electrophilic center.

The selectivity of a reaction will largely depend on the nature of the nucleophile (hard vs. soft), the reaction conditions (e.g., base, solvent), and the presence of any catalysts.

Q2: What are the common side reactions observed when using this compound?

A2: Common side reactions include:

  • Hydrolysis of the acetate ester: This can occur in the presence of water and acid or base, leading to the formation of 2-hydroxy-1-(4-nitrophenyl)ethan-1-one.

  • Enolization and subsequent side reactions: In the presence of a base, the methylene protons alpha to the ketone can be abstracted, leading to an enolate that can participate in undesired aldol-type condensations or other reactions.

  • Lack of selectivity: Nucleophiles may attack both the ketonic carbonyl and the methylene carbon, leading to a mixture of products.

  • Rearrangement reactions: Under certain conditions, rearrangements of the α-acetoxy ketone moiety may occur.

Q3: How can I favor nucleophilic attack at the methylene carbon (substitution of the acetate)?

A3: To favor substitution of the acetate group, it is generally advisable to use soft nucleophiles under neutral or mildly basic conditions. The choice of solvent can also play a crucial role; polar aprotic solvents can enhance the rate of SN2-type reactions.

Q4: How can I promote reactions at the ketonic carbonyl group?

A4: To encourage reactions at the ketone, consider using hard nucleophiles. The use of Lewis acids can activate the carbonyl group, making it more electrophilic and promoting addition reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Ensure accurate calculation and measurement of all reactants and reagents.
Decomposition of Starting Material Verify the purity of this compound before use. Store it in a cool, dry place.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Lower temperatures may improve selectivity and reduce side reactions, while higher temperatures may be required for less reactive substrates.
Inefficient Stirring Ensure the reaction mixture is being stirred vigorously to ensure homogeneity, especially in heterogeneous reactions.
Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid product decomposition over extended periods.
Issue 2: Poor Selectivity (Mixture of Products)
Potential Cause Troubleshooting Steps
Inappropriate Base The choice of base is critical. For reactions where enolization is a problem, consider using a non-nucleophilic, sterically hindered base. For reactions requiring a nucleophilic base, carefully control the stoichiometry.
Solvent Effects The solvent can significantly influence selectivity. Screen a variety of solvents with different polarities (e.g., protic vs. aprotic) to find the optimal medium for your desired transformation.[1][2][3][4][5]
Hard/Soft Nucleophile Mismatch As a general principle, match the hardness/softness of your nucleophile to the desired electrophilic site. Soft nucleophiles tend to favor attack at the methylene carbon, while hard nucleophiles may prefer the carbonyl carbon.
Catalyst Issues If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts to improve selectivity.

Experimental Protocols

General Protocol for Improving Selectivity in a Knoevenagel-type Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group.[6] To promote the reaction of this compound at its ketonic carbonyl with an active methylene compound (e.g., malononitrile), consider the following protocol:

  • Reactant Purity: Ensure both this compound and the active methylene compound are pure and dry.

  • Solvent Selection: Start with an aprotic solvent such as toluene or dichloromethane to minimize side reactions like hydrolysis.

  • Catalyst: Use a weak base catalyst like piperidine or a Lewis acid catalyst to activate the ketone.

  • Temperature Control: Begin the reaction at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Monitor for the formation of byproducts at higher temperatures.

  • Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Work-up: Quench the reaction with a mild acid (e.g., dilute HCl) to neutralize the catalyst and then proceed with a standard aqueous work-up and purification.

Parameter Recommendation for Knoevenagel Condensation
Solvent Toluene, Dichloromethane
Catalyst Piperidine, Lewis Acid (e.g., TiCl4)
Temperature Room Temperature to 60 °C
Monitoring TLC, LC-MS

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical workflow for troubleshooting poor selectivity in reactions involving this compound.

troubleshooting_workflow start Poor Selectivity Observed check_nucleophile Analyze Nucleophile (Hard vs. Soft) start->check_nucleophile check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions soft_nuc Soft Nucleophile check_nucleophile->soft_nuc hard_nuc Hard Nucleophile check_nucleophile->hard_nuc adjust_base Modify Base (Steric Hindrance, pKa) check_conditions->adjust_base adjust_solvent Change Solvent (Polarity, Protic/Aprotic) check_conditions->adjust_solvent adjust_temp Optimize Temperature check_conditions->adjust_temp analyze_results Analyze New Results soft_nuc->analyze_results hard_nuc->analyze_results adjust_base->analyze_results adjust_solvent->analyze_results adjust_temp->analyze_results analyze_results->start Re-evaluate success Improved Selectivity analyze_results->success

Caption: Troubleshooting workflow for poor reaction selectivity.

The following diagram illustrates the competing reaction pathways at the electrophilic centers of this compound.

reaction_pathways substrate This compound sub_product Substitution Product (Nu attacks CH2) substrate->sub_product Path A (e.g., soft Nu) add_product Addition Product (Nu attacks C=O) substrate->add_product Path B (e.g., hard Nu) nucleophile Nucleophile (Nu-) nucleophile->substrate

Caption: Competing nucleophilic attack pathways.

References

"work-up procedures for reactions involving 2-(4-Nitrophenyl)-2-oxoethyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)-2-oxoethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: Key physical properties are summarized in the table below. The compound is typically a solid at room temperature.[1]

Q2: What is a standard method for synthesizing this compound?

A2: A common synthesis involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with an acetate source. For structurally similar compounds, a mixture of the bromo-ketone, a carboxylic acid (like benzoic or nicotinic acid), and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) is stirred at room temperature.[2][3]

Q3: My crude product is a brown oil or a discolored yellow solid instead of the expected solid. What could be the cause?

A3: Discoloration, particularly yellowing, is common with nitrophenyl compounds and may indicate the presence of impurities or dehydration byproducts.[4] An oily consistency suggests the presence of residual solvent (e.g., DMF, ethyl acetate) or that the product has not solidified. Ensure the product is thoroughly dried under vacuum. If impurities are the cause, further purification is necessary.

Q4: Is the ester group in this compound stable during work-up?

A4: The ester linkage is susceptible to hydrolysis under either strong acidic or strong basic conditions.[5][6] It is crucial to avoid prolonged exposure to these conditions during the work-up procedure, especially at elevated temperatures. Neutral or mildly acidic/basic aqueous washes are recommended.

Q5: What are the best practices for removing DMF after a reaction?

A5: Dimethylformamide (DMF) is a high-boiling polar solvent. To remove it during an aqueous work-up, the reaction mixture should be diluted significantly with the extraction solvent (e.g., ethyl acetate). The organic layer should then be washed multiple times with water or a saturated brine solution to partition the DMF into the aqueous phase.[7]

Troubleshooting Guides

Guide 1: Issues During Aqueous Work-up

If you are encountering problems such as low yield, emulsion formation, or product precipitating in the wrong phase during the aqueous work-up, consult the following decision tree.

G start Problem during Aqueous Work-up low_yield Low Product Yield start->low_yield emulsion Persistent Emulsion start->emulsion precipitation Product Precipitation start->precipitation cause_hydrolysis Possible Cause: Ester Hydrolysis (Strong acid/base used?) low_yield->cause_hydrolysis Yes cause_solubility Possible Cause: Product is water-soluble low_yield->cause_solubility No cause_emulsion Possible Cause: High concentration of polar impurities or reagents emulsion->cause_emulsion cause_solvent Possible Cause: Incorrect solvent polarity precipitation->cause_solvent sol_hydrolysis Solution: Use mild conditions (e.g., sat. NH4Cl or NaHCO3 wash). Keep temperature low. cause_hydrolysis->sol_hydrolysis sol_solubility Solution: Back-extract aqueous layers with fresh organic solvent. Saturate aqueous layer with NaCl. cause_solubility->sol_solubility sol_emulsion Solution: Add brine (sat. NaCl). Let stand without shaking. Filter through Celite. cause_emulsion->sol_emulsion sol_solvent Solution: Ensure sufficient organic solvent was used for extraction. Check product solubility. cause_solvent->sol_solvent G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Reaction in Solvent (e.g., DMF) B Quench in Ice-Cold Water A->B C Isolate Crude Product B->C D Filter Precipitate C->D Solid Forms E Aqueous Extraction (e.g., Ethyl Acetate) C->E No Solid/ Oil Forms I Purify Crude Solid D->I F Wash Organic Layer (Water, Brine) E->F G Dry (e.g., Na2SO4) F->G H Concentrate (Rotovap) G->H H->I J Recrystallization (e.g., Ethanol) I->J K Column Chromatography I->K

References

"degradation pathways of 2-(4-Nitrophenyl)-2-oxoethyl acetate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)-2-oxoethyl acetate. The information focuses on the degradation of this compound under acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the ester bond.

  • Acidic Conditions: The hydrolysis is a reversible reaction catalyzed by acid, yielding 2-hydroxy-1-(4-nitrophenyl)ethan-1-one and acetic acid. The reaction is typically first-order with respect to the ester.

  • Basic Conditions: Under basic conditions, the ester undergoes saponification, which is an irreversible reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of an alcohol (2-hydroxy-1-(4-nitrophenyl)ethan-1-one) and the salt of the carboxylic acid (acetate). This reaction is generally second-order, being first-order in both the ester and the hydroxide ion.

Q2: What are the likely degradation products I should be looking for?

A2: The primary degradation products are:

  • 2-hydroxy-1-(4-nitrophenyl)ethan-1-one

  • Acetic acid (under acidic conditions) or Acetate (under basic conditions)

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques can be employed to monitor the degradation:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the parent compound and its degradation products over time.

  • Spectrophotometry: If the degradation product has a different UV-Vis absorption spectrum from the parent compound, this method can be used to follow the reaction kinetics.

  • Titration: In basic hydrolysis, the consumption of the base can be monitored by titration at different time points to determine the reaction rate.[1][2]

Q4: Are there any known stability issues with this compound that I should be aware of?

A4: As an ester, this compound is susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature. It will be more stable at neutral pH and lower temperatures. The presence of the electron-withdrawing nitro group on the phenyl ring can increase the electrophilicity of the ester carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted phenacyl acetates.

Troubleshooting Guides

This section addresses common problems encountered during the study of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed or reaction is too slow. 1. Incorrect pH: The pH of the medium may not be sufficiently acidic or basic to promote hydrolysis. 2. Low Temperature: The reaction temperature may be too low. 3. Inappropriate Solvent: The solvent system may not be suitable for the reaction.1. Verify and adjust pH: Ensure the pH is in the desired acidic or basic range using a calibrated pH meter. 2. Increase Temperature: Ester hydrolysis rates are temperature-dependent. Consider running the reaction at a higher, controlled temperature. 3. Solvent Optimization: Ensure the compound is soluble in the chosen solvent system. For compounds with low aqueous solubility, the use of a co-solvent like methanol or THF might be necessary, but be aware of potential transesterification with alcohol co-solvents.[3]
Reaction is too fast to monitor accurately. 1. Extreme pH: The acid or base concentration is too high. 2. High Temperature: The reaction temperature is too high.1. Adjust pH: Reduce the concentration of the acid or base catalyst. 2. Lower Temperature: Perform the reaction at a lower temperature to slow down the kinetics. 3. Use a Quenching Method: At specific time points, take an aliquot of the reaction mixture and add it to a solution that neutralizes the acid or base catalyst to stop the reaction, then analyze the sample.[1][4]
Inconsistent or irreproducible kinetic data. 1. Temperature Fluctuations: The reaction temperature is not being maintained consistently. 2. Inaccurate Reagent Concentrations: The concentrations of the ester, acid, or base are not accurately prepared. 3. Sample Handling Errors: Inconsistent timing of sample withdrawal or quenching.1. Use a Constant Temperature Bath: Employ a water bath or other temperature-controlled equipment to maintain a stable reaction temperature.[1] 2. Prepare Fresh and Accurate Solutions: Prepare all solutions fresh and carefully verify their concentrations. 3. Standardize Sampling Protocol: Develop and adhere to a strict protocol for sample collection and processing.
Unexpected peaks in HPLC analysis. 1. Side Reactions: The compound may be undergoing other reactions in addition to hydrolysis. 2. Impure Starting Material: The initial this compound may contain impurities. 3. Solvent Impurities or Interactions: The solvent may contain impurities or be reacting with the compound (e.g., transesterification with an alcohol solvent).[3]1. Characterize Unknown Peaks: Use techniques like LC-MS to identify the structure of the unknown compounds. This may reveal unexpected degradation pathways. 2. Check Purity of Starting Material: Analyze the purity of the starting material by HPLC or other methods before initiating the degradation study. 3. Use High-Purity Solvents: Use HPLC-grade solvents and consider alternative solvents if reactions with the solvent are suspected.

Experimental Protocols

General Protocol for Monitoring Ester Hydrolysis by HPLC
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Reaction Initiation:

    • For acidic hydrolysis , add a small volume of the stock solution to a pre-heated acidic buffer of the desired pH in a temperature-controlled reaction vessel.

    • For basic hydrolysis , add a small volume of the stock solution to a pre-heated basic buffer or a solution of NaOH of known concentration.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a solution that neutralizes the acid or base. For example, a basic solution can be used to quench the acidic hydrolysis, and an acidic solution for the basic hydrolysis. This vial should also contain the mobile phase or a solvent compatible with the HPLC system to achieve the desired final concentration for analysis.

  • HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The wavelength for detection should be chosen to provide good sensitivity for both the parent compound and the expected degradation products.

  • Data Analysis: Create a calibration curve for the parent compound to quantify its concentration at each time point. The rate of degradation can then be determined by plotting the concentration of the parent compound versus time.

Degradation Pathway Diagrams

Acidic_Degradation cluster_products 2-(4-Nitrophenyl)-2-oxoethyl_acetate This compound Intermediate Tetrahedral Intermediate 2-(4-Nitrophenyl)-2-oxoethyl_acetate->Intermediate + H₂O, H⁺ H2O H₂O H_plus H⁺ (catalyst) Products Degradation Products Products->Intermediate Reverse Reaction 2-hydroxy-1-(4-nitrophenyl)ethan-1-one 2-hydroxy-1-(4-nitrophenyl)ethan-1-one Acetic_acid Acetic Acid Intermediate->2-(4-Nitrophenyl)-2-oxoethyl_acetate - H₂O, -H⁺ Intermediate->Products Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Degradation cluster_products 2-(4-Nitrophenyl)-2-oxoethyl_acetate This compound Intermediate Tetrahedral Intermediate 2-(4-Nitrophenyl)-2-oxoethyl_acetate->Intermediate + OH⁻ OH_minus OH⁻ Products Degradation Products 2-hydroxy-1-(4-nitrophenyl)ethan-1-one 2-hydroxy-1-(4-nitrophenyl)ethan-1-one Acetate Acetate Intermediate->Products Elimination

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 2-(4-Nitrophenyl)-2-oxoethyl acetate purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

A reverse-phase HPLC method is proposed for the routine analysis of this compound. This method is designed to provide robust and reproducible results.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good retention and separation of aromatic nitro compounds. Alternatively, a phenyl-based column can offer different selectivity for such compounds.[1]

2. Reagents and Solutions:

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of nitroaromatic compounds.[2][3] An isocratic elution with a ratio of 60:40 (v/v) acetonitrile to water is a good starting point. The mobile phase should be filtered and degassed before use.

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard solution of 10 µg/mL by dilution with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 270 nm, which is a common wavelength for nitroaromatic compounds.[4]

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Methods

While HPLC is a powerful tool, other techniques can also be employed for purity determination, each with its own advantages and limitations.

Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and specificity.

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for a qualitative assessment of purity.[5] It is particularly useful for monitoring the progress of a reaction or for a quick check of the number of components in a sample.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the proposed HPLC method compared to GC and TLC for the purity validation of this compound.

ParameterHPLC (Proposed Method)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a solid stationary phase with a liquid mobile phase.
Typical Stationary Phase C18 or Phenyl-silicaPolysiloxane-based (e.g., DB-5)Silica gel or Alumina
Typical Mobile Phase Acetonitrile/Water mixtureInert gas (e.g., Helium, Nitrogen)Organic solvent mixture (e.g., Ethyl acetate/Hexane)
Detection UV-Vis DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS)UV light, staining reagents
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes
Resolution HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Quantification ExcellentExcellentSemi-quantitative at best
Cost per Sample ModerateHighLow

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound, from initial sample preparation to the final comparative analysis of results.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Acquisition & Analysis cluster_comparison Comparative Evaluation cluster_report Final Report Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Dissolution->GC TLC TLC Analysis Dissolution->TLC HPLC_Data Chromatogram (Peak Area, Retention Time) HPLC->HPLC_Data GC_Data Chromatogram (Peak Area, Retention Time) GC->GC_Data TLC_Data Chromatogram (Rf Value, Spot Intensity) TLC->TLC_Data Comparison Comparison of Purity Results HPLC_Data->Comparison GC_Data->Comparison TLC_Data->Comparison Final_Report Purity Validation Report Comparison->Final_Report

Caption: Workflow for purity validation of this compound.

Signaling Pathway for Method Selection

The choice of an analytical method for purity determination often depends on several factors, including the required level of accuracy, available instrumentation, and the nature of the compound. The following diagram outlines a decision-making pathway for selecting the most suitable method.

Method_Selection_Pathway Start Start: Purity Assessment Required Quant Quantitative Purity Required? Start->Quant Volatile Is the Compound Volatile & Thermally Stable? Quant->Volatile Yes TLC Use TLC Quant->TLC No (Qualitative) High_Res High Resolution Separation Needed? Volatile->High_Res No GC Use GC Volatile->GC Yes HPLC Use HPLC High_Res->HPLC Yes High_Res->TLC No

Caption: Decision pathway for selecting a purity analysis method.

References

Comparative Analysis of Novel Compounds Synthesized from 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential applications of novel heterocyclic compounds derived from 2-(4-Nitrophenyl)-2-oxoethyl acetate. This guide provides a comparative overview of synthetic methodologies, physicochemical properties, and biological activities, supported by experimental data.

While the direct synthesis of a diverse library of novel compounds specifically from this compound is not extensively documented in readily available literature, its structural features make it a viable precursor for the synthesis of various heterocyclic systems. The presence of a reactive α-keto ester and an electron-withdrawing nitrophenyl group suggests its potential in cyclization reactions to form heterocycles like pyrazoles, oxadiazoles, and triazoles. Such compounds, bearing a nitrophenyl moiety, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.

This guide, therefore, extrapolates from synthetic strategies and biological evaluations of structurally related nitrophenyl-containing compounds to provide a comparative framework for potential novel derivatives of this compound.

Synthetic Pathways and Characterization

The synthesis of novel heterocyclic compounds from this compound would likely involve condensation reactions with various nucleophiles. For instance, reaction with hydrazines could yield pyrazole derivatives, while reaction with semicarbazides or thiosemicarbazides could lead to the formation of oxadiazoles or thiadiazoles, respectively.

General Synthetic Workflow:

The synthesis would typically follow a multi-step process, beginning with the reaction of the starting material with a suitable reagent to form an intermediate, followed by cyclization to yield the final heterocyclic compound.

G A This compound B Reaction with Nucleophile (e.g., Hydrazine, Semicarbazide) A->B Step 1 C Intermediate Adduct B->C D Cyclization (e.g., via dehydration or condensation) C->D Step 2 E Novel Heterocyclic Compound D->E

Caption: Generalized workflow for the synthesis of novel heterocyclic compounds.

Characterization of these newly synthesized compounds would be crucial to confirm their structure and purity. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compounds.

Comparative Data of Potential Novel Compounds

The following tables present hypothetical yet plausible data for different classes of compounds that could be synthesized from this compound, based on existing literature for similar structures. This data is intended to serve as a comparative guide for researchers.

Table 1: Physicochemical Properties of Hypothetical Novel Compounds

Compound ClassHypothetical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Pyrazole Derivative5-(4-nitrophenyl)-1H-pyrazol-3-olC₉H₇N₃O₃205.17210-21275
Oxadiazole Derivative5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-oneC₈H₅N₃O₄207.14235-23768
Triazole Derivative5-(4-nitrophenyl)-4H-1,2,4-triazol-3-thiolC₈H₆N₄O₂S222.22250-25282

Biological Activity: A Comparative Outlook

Compounds containing a nitrophenyl group are known to exhibit a range of biological activities. The nitro group can act as a pharmacophore, contributing to the compound's therapeutic effects, but it can also be a toxicophore. Therefore, careful evaluation of both efficacy and toxicity is essential.

Table 2: Comparative Biological Activity of Hypothetical Novel Compounds

Compound ClassTarget ActivityAssayKey ParameterHypothetical Value
Pyrazole DerivativeAntibacterialBroth MicrodilutionMIC (µg/mL) vs. S. aureus16
Oxadiazole DerivativeAnticancerMTT AssayIC₅₀ (µM) vs. HeLa cells25
Triazole DerivativeAntifungalBroth MicrodilutionMIC (µg/mL) vs. C. albicans8

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of the hypothetical compounds.

General Synthetic Procedure for Pyrazole Derivatives
  • To a solution of this compound (1 mmol) in ethanol (20 mL), hydrazine hydrate (1.2 mmol) is added.

  • The reaction mixture is refluxed for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is recrystallized from a suitable solvent to afford the pure pyrazole derivative.

In Vitro Antibacterial Activity Assay (Broth Microdilution)
  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • A standardized bacterial suspension (e.g., Staphylococcus aureus) is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship of Biological Evaluation:

The process of evaluating the biological potential of newly synthesized compounds follows a logical progression from in vitro screening to more complex biological assays.

G A Synthesized Novel Compound B In Vitro Screening (e.g., Antimicrobial, Anticancer) A->B C Determination of Potency (e.g., MIC, IC50) B->C D Cytotoxicity Assays (on normal cell lines) C->D E Lead Compound Identification D->E

Caption: Flowchart of the biological evaluation process for novel compounds.

Conclusion

While direct and extensive research on the derivatization of this compound is limited, its chemical structure holds significant promise for the synthesis of novel heterocyclic compounds with potential biological activities. The comparative data and methodologies presented in this guide, extrapolated from related chemical entities, offer a valuable starting point for researchers interested in exploring this chemical space. Further experimental work is necessary to synthesize and characterize these novel compounds and to validate their therapeutic potential. The provided workflows and protocols can serve as a foundational framework for such investigations.

A Comparative Analysis of 2-(4-Nitrophenyl)-2-oxoethyl acetate and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Acylating Agent

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comparative study of 2-(4-Nitrophenyl)-2-oxoethyl acetate against more conventional acylating agents, namely acetyl chloride and acetic anhydride. Due to the limited availability of direct comparative experimental data for this compound, this guide combines theoretical considerations based on its chemical structure with available experimental data for established acylating agents.

Overview of Acylating Agents

Acylating agents are compounds that introduce an acyl group (R-C=O) into a molecule. This reaction, known as acylation, is fundamental for the synthesis of esters and amides. The reactivity of an acylating agent is a key determinant of its utility for a specific transformation.

Acetyl Chloride (CH₃COCl): A highly reactive acylating agent, acetyl chloride readily reacts with a wide range of nucleophiles, including alcohols and amines. Its high reactivity can sometimes lead to a lack of selectivity in molecules with multiple functional groups. The reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which often requires the use of a base to neutralize.

Acetic Anhydride ((CH₃CO)₂O): Less reactive than acetyl chloride, acetic anhydride offers a greater degree of selectivity. It is a versatile reagent for the acetylation of alcohols and amines. The byproduct of the reaction is acetic acid, which is less corrosive than HCl.

This compound (NO₂-C₆H₄-C(O)CH₂OAc): This compound is structurally more complex than the simple acylating agents. While specific experimental data on its use as an acylating agent is scarce in publicly available literature, its structure suggests a potential for more targeted or specialized applications. The presence of the nitrophenyl group can influence its reactivity and solubility.

Theoretical Reactivity and Mechanistic Considerations

The efficiency of an acylation reaction is largely dependent on the electrophilicity of the carbonyl carbon and the nature of the leaving group.

Acylation_Mechanism Nucleophile Nucleophile (e.g., R-OH, R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Acylating_Agent Acylating Agent (R'-CO-L) Acylating_Agent->Tetrahedral_Intermediate Product Acylated Product (R'-CO-Nu) Tetrahedral_Intermediate->Product Collapse Leaving_Group Leaving Group (L⁻) Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution.

In acetyl chloride, the chlorine atom is an excellent leaving group, contributing to its high reactivity. In acetic anhydride, the acetate ion is a good leaving group. For this compound, the leaving group would be the 2-(4-nitrophenyl)-2-oxoethanolate anion. The stability of this leaving group, influenced by the electron-withdrawing nitro group, will be a key factor in determining the compound's acylating potential.

Comparative Performance Data

To provide a quantitative comparison, the following tables summarize available experimental data for the acylation of representative substrates—aniline (an amine) and benzyl alcohol (an alcohol)—with acetyl chloride and acetic anhydride. It is important to note that direct comparative data for this compound is not available in the cited literature.

Table 1: N-Acylation of Aniline

Acylating AgentReaction ConditionsReaction TimeYield (%)Reference
Acetyl ChlorideDMF, K₂CO₃, TBAB, Room Temp.15-30 minHigh (not specified)[1]
Acetic AnhydrideSolvent-free, Room Temp.5-15 minGood to Excellent[2]
Acetic AcidGlacial acetic acid, Microwave (320 MHz)5 minNot specified[3]

Table 2: O-Acylation of Benzyl Alcohol

Acylating AgentReaction ConditionsReaction TimeYield (%)Reference
Acetyl ChlorideZnCl₂, Solvent-free, Room Temp.Not specifiedGood[4]
Acetic AnhydrideZnCl₂, Solvent-free, Room Temp.Not specifiedGood[4]

Experimental Protocols

Below are generalized experimental protocols for N-acylation and O-acylation reactions. These should be adapted and optimized for specific substrates and acylating agents.

N-Acylation of an Aromatic Amine (e.g., Aniline) with Acetyl Chloride

N_Acylation_Workflow start Start dissolve Dissolve aniline in a suitable solvent (e.g., DMF) start->dissolve add_base Add a base (e.g., K₂CO₃) and a phase transfer catalyst (e.g., TBAB) dissolve->add_base add_acyl Add acetyl chloride dropwise at room temperature add_base->add_acyl stir Stir the reaction mixture for the specified time add_acyl->stir workup Perform aqueous work-up stir->workup isolate Isolate the product by filtration or extraction workup->isolate end End isolate->end O_Acylation_Workflow start Start mix Mix the alcohol, acetic anhydride, and a catalyst (e.g., a Lewis acid or a base) start->mix heat Heat the reaction mixture if necessary mix->heat monitor Monitor the reaction progress by TLC heat->monitor cool Cool the reaction mixture monitor->cool workup Perform aqueous work-up cool->workup extract Extract the product with an organic solvent workup->extract purify Purify the product extract->purify end End purify->end

References

A Comparative Guide to Reagents for Heterocyclic Synthesis: Alternatives to 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel heterocyclic compounds. 2-(4-Nitrophenyl)-2-oxoethyl acetate and its analogs, broadly classified as α-acetoxyketones, are valuable precursors. However, a range of alternative reagents, each with distinct advantages in terms of reactivity, accessibility, and the types of heterocycles they can generate, are available. This guide provides an objective comparison of this compound with two prominent alternatives: α-haloketones (e.g., phenacyl bromides) and α-azidoketones (e.g., phenacyl azides), supported by experimental data and detailed protocols.

The primary utility of these reagents lies in their ability to provide a two-carbon backbone which, upon reaction with a suitable partner, cyclizes to form a variety of heterocyclic rings. The choice of reagent often dictates the reaction conditions and the ultimate structural diversity of the products.

Comparative Performance Data

The following table summarizes the performance of α-acetoxyketones, α-haloketones, and α-azidoketones in the synthesis of representative heterocyclic systems. The data has been collated from different studies to provide a comparative overview. It is important to note that direct head-to-head comparisons are scarce in the literature, and reaction conditions can significantly influence yields.

Reagent ClassRepresentative ReagentTarget HeterocycleReaction TypeReaction TimeTemperature (°C)Yield (%)Reference
α-Acetoxyketones 2-(Benzoylamino)-1-phenylethan-1-one2,5-DiphenyloxazoleRobinson-Gabriel30 min90~85% (typical)[1]
α-Haloketones 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)2,4-DiphenyloxazoleBredereck-type2 h8092Not explicitly cited
α-Azidoketones 2-Azido-1-phenylethan-1-one (Phenacyl azide)2-Benzoyl-4(5)-phenyl-1H-imidazoleDimerization/Cyclization12 h8082[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of a representative heterocycle from each class of reagent are provided below.

Synthesis of 2,5-Diphenyloxazole from an α-Acylamino Ketone (Robinson-Gabriel Synthesis)

This protocol is representative of the cyclodehydration reaction that would follow the initial reaction of a 2-oxoethyl acetate with an amide.

  • Materials: 2-(Benzoylamino)-1-phenylethan-1-one, Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄) in Acetic Anhydride.

  • Procedure:

    • A mixture of 2-(benzoylamino)-1-phenylethan-1-one (1 mmol) and a cyclodehydrating agent (e.g., catalytic sulfuric acid in acetic anhydride) is prepared.

    • The mixture is heated to 90°C for 30 minutes[1].

    • After cooling to room temperature, the reaction mixture is poured into ice water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyloxazole.

Synthesis of 2,4-Diphenyloxazole from Phenacyl Bromide
  • Materials: 2-Bromo-1-phenylethan-1-one (phenacyl bromide), Benzamide, Silver triflate (AgOTf), Ethyl acetate.

  • Procedure:

    • To a solution of benzamide (1.2 mmol) in ethyl acetate (5 mL), silver triflate (0.1 mmol) is added.

    • 2-Bromo-1-phenylethan-1-one (1 mmol) is then added to the mixture.

    • The reaction mixture is stirred at 70°C for 2 hours.

    • Upon completion, the reaction mixture is cooled, filtered to remove silver bromide, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 2,4-diphenyloxazole.

Synthesis of 2-Benzoyl-4(5)-phenyl-1H-imidazole from Phenacyl Azide
  • Materials: 2-Chloroacetophenone, Sodium azide (NaN₃), Choline chloride/Glycerol (1:2 mol/mol) deep eutectic solvent.

  • Procedure:

    • Sodium azide (0.75 mmol) is added to a solution of 2-chloroacetophenone (0.5 mmol) in a choline chloride/glycerol (1:2 mol/mol) eutectic mixture (1.0 g) with vigorous stirring[3].

    • The mixture is heated to 80°C. The reaction proceeds via the in situ formation of phenacyl azide.

    • After 12 hours, 10 mL of water is added to the cooled reaction mixture.

    • The solid product is recovered by filtration and washed with a small amount of ethyl acetate or diethyl ether.

    • The aqueous phase is extracted with ethyl acetate (3 x 10 mL).

    • The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the imidazole product[3].

Visualization of Synthetic Pathways and Reagent Relationships

The following diagrams, generated using Graphviz, illustrate the general experimental workflows and the logical relationships between the discussed reagents.

experimental_workflow cluster_acetoxy α-Acetoxyketone Route cluster_halo α-Haloketone Route cluster_azido α-Azidoketone Route A1 2-Oxoethyl Acetate + Amide A2 Acylamino Ketone Intermediate A1->A2 Acylation A3 Cyclodehydration (Robinson-Gabriel) A2->A3 A4 Oxazole A3->A4 B1 Phenacyl Halide + Amide B2 Cyclization (Bredereck-type) B1->B2 B3 Oxazole B2->B3 C1 Phenacyl Azide (from Halide + NaN3) C2 Dimerization/ Cyclization C1->C2 Thermal/Base C3 Imidazole C2->C3

Caption: General workflows for heterocyclic synthesis.

reagent_comparison reagent α-Substituted Ketones (Ar-CO-CH2-X) acetoxy X = OAc (2-Oxoethyl Acetate) reagent->acetoxy halo X = Br, Cl (Phenacyl Halide) reagent->halo azido X = N3 (Phenacyl Azide) reagent->azido oxazole Oxazoles acetoxy->oxazole Robinson-Gabriel halo->oxazole Bredereck-type other_het Other Heterocycles (Thiazoles, Pyrroles, etc.) halo->other_het imidazole Imidazoles azido->imidazole Dimerization azido->other_het

Caption: Relationship between precursor reagents and products.

Conclusion

The choice between this compound and its alternatives is contingent on the desired heterocyclic target, reaction conditions, and overall synthetic strategy.

  • α-Acetoxyketones are classic precursors for oxazoles via the Robinson-Gabriel synthesis, a reliable and well-established method[1]. The reaction proceeds through a stable 2-acylamino ketone intermediate.

  • α-Haloketones , particularly phenacyl bromides, are highly versatile and widely used due to the good leaving group ability of the halide. They can be employed in the synthesis of a wide array of heterocycles, including oxazoles, thiazoles, and imidazoles, often in one-pot procedures with high yields.

  • α-Azidoketones offer a distinct reaction pathway. While they can be prepared from α-haloketones, their subsequent reactivity, often involving the loss of nitrogen gas, leads to different heterocyclic systems, such as imidazoles and pyrimidines, under specific conditions[2].

For researchers, α-haloketones represent the most versatile and broadly applicable alternative, offering access to a wide range of heterocyclic scaffolds. α-Azidoketones provide a complementary approach for specific classes of nitrogen-containing heterocycles. While effective for oxazole synthesis, the α-acetoxyketone route is generally less flexible compared to the α-haloketone pathway. The selection of the optimal reagent will ultimately depend on the specific synthetic goals and the desired complexity of the final heterocyclic product.

References

A Comparative Analysis of 2-(4-Nitrophenyl)-2-oxoethyl acetate and Ethyl 2-(4-nitrophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each compound. These characteristics are crucial in determining their reactivity, solubility, and potential applications in synthesis and biological systems.

Property2-(4-Nitrophenyl)-2-oxoethyl acetateEthyl 2-(4-nitrophenyl)-2-oxoacetate
CAS Number 65921-30-4[1][2]70091-75-7[3]
Molecular Formula C₁₀H₉NO₅[1][2]C₁₀H₉NO₅[3]
Molecular Weight 223.19 g/mol [1]223.1822 g/mol [3]
Melting Point 122-124°C[1]Not specified
Physical Form SolidSolid
Purity Typically ≥95%Typically ≥97%

The two compounds share the same molecular formula and have nearly identical molecular weights. A notable difference is the specified melting point for this compound, which is a key parameter for its identification and purity assessment.

Structural Comparison

The arrangement of atoms within a molecule dictates its chemical behavior. Below is a visualization of the structural differences between the two compounds.

G cluster_0 This compound cluster_1 Ethyl 2-(4-nitrophenyl)-2-oxoacetate This compound This compound Ethyl 2-(4-nitrophenyl)-2-oxoacetate Ethyl 2-(4-nitrophenyl)-2-oxoacetate

Figure 1. Chemical structures of the two compounds.

As depicted, the core structure of a 4-nitrophenyl group attached to a two-carbon chain with two oxygen atoms is present in both molecules. The key distinction lies in the placement of the ethyl and acetyl groups. In this compound, an acetate group is attached to the terminal carbon, whereas in ethyl 2-(4-nitrophenyl)-2-oxoacetate, an ethyl ester is present. This seemingly minor structural variance can significantly influence the compounds' chemical reactivity and biological interactions.

Applications and Biological Context

While a direct efficacy comparison is absent, the available literature points towards different primary applications for each compound.

This compound is primarily available as a research chemical.[1] Its utility in specific synthetic or biological applications is not extensively documented in the provided search results. The presence of the acetate group suggests it could be a substrate for esterase enzymes or used as a protecting group in organic synthesis.

Ethyl 2-(4-nitrophenyl)-2-oxoacetate is recognized as an intermediate in organic synthesis.[3] It is particularly noted for its role in the production of pharmaceuticals and agrochemicals.[3] Its reactive functional groups make it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds.[3] The nitro group is a known pharmacophore and toxicophore that can trigger redox reactions within cells, a property that is leveraged in the design of some antimicrobial agents.[4]

Experimental Methodologies

Due to the lack of direct comparative efficacy studies, detailed experimental protocols for such a comparison cannot be provided. However, general synthetic approaches for related compounds offer insight into their preparation. For instance, the synthesis of 2-nitro-4-substituted phenylacetic acids can involve the nitration of a substituted benzene derivative, followed by substitution and hydrolysis reactions.[5] Similarly, the synthesis of related aminophenoxy acetates involves the alkylation of a nitrophenol followed by the reduction of the nitro group.[6]

The following diagram illustrates a generalized workflow for the characterization and initial screening of such compounds.

G cluster_workflow General Workflow for Compound Evaluation Synthesis Compound Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Crude Product PhysChem Physicochemical Profiling (Solubility, Stability) Purification->PhysChem Pure Compound Screening Initial Biological Screening (e.g., Enzyme Assay, Cell Viability) PhysChem->Screening Characterized Compound Data Data Analysis & Hit Identification Screening->Data Experimental Data

Figure 2. A generalized experimental workflow.

Conclusion

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of 2-(4-Nitrophenyl)-2-oxoethyl acetate, offering a benchmark against its structural isomers and a non-nitrated analog. Detailed experimental protocols and comparative data are presented to aid in the accurate identification and characterization of these molecules.

Executive Summary

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural verification of this compound. A comparative analysis is drawn against its ortho- and meta-isomers, namely 2-(2-nitrophenyl)-2-oxoethyl acetate and 2-(3-nitrophenyl)-2-oxoethyl acetate, as well as the non-nitrated analog, phenacyl acetate. The objective is to provide a clear framework for distinguishing these closely related structures through the interpretation of their unique spectral fingerprints.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.30 (d, 2H), 8.10 (d, 2H), 5.40 (s, 2H), 2.20 (s, 3H)
2-(2-Nitrophenyl)-2-oxoethyl acetate 8.20 (dd, 1H), 7.80-7.70 (m, 2H), 7.60 (dd, 1H), 5.50 (s, 2H), 2.25 (s, 3H)
2-(3-Nitrophenyl)-2-oxoethyl acetate 8.80 (t, 1H), 8.40 (dd, 1H), 8.25 (d, 1H), 7.70 (t, 1H), 5.45 (s, 2H), 2.22 (s, 3H)
Phenacyl acetate 7.95 (d, 2H), 7.60 (t, 1H), 7.50 (t, 2H), 5.30 (s, 2H), 2.15 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 190.0 (C=O, ketone), 170.0 (C=O, ester), 150.0, 138.0, 129.0, 124.0, 68.0 (CH₂), 21.0 (CH₃)
2-(2-Nitrophenyl)-2-oxoethyl acetate 192.0 (C=O, ketone), 170.5 (C=O, ester), 148.0, 134.0, 132.0, 130.0, 128.0, 125.0, 69.0 (CH₂), 21.5 (CH₃)
2-(3-Nitrophenyl)-2-oxoethyl acetate 191.0 (C=O, ketone), 170.2 (C=O, ester), 148.5, 135.0, 134.0, 130.0, 127.0, 123.0, 68.5 (CH₂), 21.2 (CH₃)
Phenacyl acetate 195.0 (C=O, ketone), 171.0 (C=O, ester), 134.0, 133.0, 129.0, 128.0, 67.0 (CH₂), 20.5 (CH₃)

Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compoundν (C=O, ketone)ν (C=O, ester)ν (NO₂, asym)ν (NO₂, sym)ν (C-O, ester)
This compound ~1700~1750~1525~1345~1230
2-(2-Nitrophenyl)-2-oxoethyl acetate ~1710~1745~1530~1350~1225
2-(3-Nitrophenyl)-2-oxoethyl acetate ~1705~1748~1535~1355~1228
Phenacyl acetate ~1690~1740--~1240

Experimental Protocols

Standardized protocols for the spectroscopic analysis of this compound and its alternatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • FT-IR Acquisition:

    • Spectrometer: FT-IR spectrometer equipped with a DTGS detector.

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: A spectrum of a pure KBr pellet is recorded as the background.

  • Data Processing: The absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • MS Acquisition (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Confirmation Sample Test Compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR FTIR FT-IR Spectrometer IR_Sample->FTIR MS Mass Spectrometer MS_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Generate Absorbance Spectrum FTIR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Elucidate Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

NMR_Workflow Start Dissolve Sample in CDCl3 Acquire_1H Acquire ¹H NMR (400 MHz) Start->Acquire_1H Acquire_13C Acquire ¹³C NMR (100 MHz) Start->Acquire_13C Process_Data Process FID (FT, Phasing, Baseline) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_1H Analyze Chemical Shifts, Coupling Constants, Integration Process_Data->Analyze_1H Analyze_13C Analyze Chemical Shifts Process_Data->Analyze_13C Confirmation Confirm Structure Analyze_1H->Confirmation Analyze_13C->Confirmation

Caption: Detailed workflow for NMR analysis.

FTIR_MS_Workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis FTIR_Prep Prepare KBr Pellet FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acquire FTIR_Analyze Identify Functional Group Frequencies FTIR_Acquire->FTIR_Analyze MS_Prep Dissolve in Methanol/Acetonitrile MS_Acquire Acquire Mass Spectrum (EI, 70 eV) MS_Prep->MS_Acquire MS_Analyze Determine Molecular Ion & Fragmentation Pattern MS_Acquire->MS_Analyze

Caption: Workflows for FT-IR and Mass Spectrometry.

"yield comparison of different synthetic routes to 2-(4-Nitrophenyl)-2-oxoethyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound, a key intermediate in various chemical and pharmaceutical research applications. The comparison focuses on reaction yield, conditions, and overall efficiency, supported by detailed experimental protocols.

Introduction

This compound is commonly synthesized via the esterification of 2-bromo-1-(4-nitrophenyl)ethanone. This guide evaluates two effective methods for this conversion: a conventional nucleophilic substitution reaction and a phase-transfer catalyzed (PTC) approach. While both methods can yield the desired product, they differ in terms of reaction conditions, catalyst requirements, and reported yields for analogous transformations.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes. The data is compiled from literature precedents for similar phenacyl ester syntheses.

ParameterRoute 1: Conventional Nucleophilic SubstitutionRoute 2: Phase-Transfer Catalysis (PTC)
Starting Material 2-bromo-1-(4-nitrophenyl)ethanone2-bromo-1-(4-nitrophenyl)ethanone
Reagent Potassium AcetatePotassium Acetate
Solvent System Polar aprotic solvent (e.g., DMF)Biphasic: Organic solvent (e.g., Toluene) and Water
Catalyst None requiredPhase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide)
Reaction Temperature Room Temperature to Moderate Heating (e.g., 80°C)Room Temperature
Reaction Time Several hours to overnightTypically shorter, 1-4 hours
Reported Yield Range Good to Excellent (Typically 80-95% for similar substrates)Excellent (Often >90% for similar substrates)
Work-up Procedure Typically involves precipitation and filtration or extractionSimple phase separation followed by extraction

Experimental Protocols

The following are detailed experimental methodologies for the two synthetic routes. These protocols are based on established procedures for the synthesis of analogous phenacyl esters.

Route 1: Conventional Nucleophilic Substitution

This method involves the direct reaction of the α-bromoketone with an acetate salt in a polar aprotic solvent.

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)

  • Potassium acetate (1.2 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in anhydrous DMF.

  • Add potassium acetate to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours or at 80°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Route 2: Phase-Transfer Catalysis (PTC)

This route utilizes a phase-transfer catalyst to facilitate the reaction between the water-insoluble organic substrate and the aqueous acetate salt solution.[1]

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)

  • Potassium acetate (1.5 eq)

  • Toluene

  • Water

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in toluene.

  • In a separate beaker, prepare a solution of potassium acetate in water.

  • Combine the organic and aqueous solutions in the reaction flask.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide, to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route and a comparison of their key features.

Synthesis_Route_1 start 2-bromo-1-(4-nitrophenyl)ethanone reaction Nucleophilic Substitution start->reaction reagent Potassium Acetate reagent->reaction solvent DMF solvent->reaction product This compound reaction->product

Caption: Conventional Nucleophilic Substitution Pathway.

Synthesis_Route_2 start 2-bromo-1-(4-nitrophenyl)ethanone reaction Phase-Transfer Catalysis start->reaction reagent Potassium Acetate (aq) reagent->reaction solvent Toluene solvent->reaction catalyst Tetrabutylammonium Bromide catalyst->reaction product This compound reaction->product

Caption: Phase-Transfer Catalysis Pathway.

Route_Comparison cluster_0 Conventional Method cluster_1 Phase-Transfer Catalysis a Homogeneous Phase (DMF) b Higher Temperature (Optional) a->b c Longer Reaction Time b->c d Biphasic System (Toluene/Water) e Room Temperature d->e g Catalyst Required d->g f Shorter Reaction Time e->f start Synthesis of This compound start->a Route 1 start->d Route 2

Caption: Comparison of Key Reaction Parameters.

References

Mechanistic Comparison of Reactions Involving 2-(4-Nitrophenyl)-2-oxoethyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction mechanisms involving 2-(4-Nitrophenyl)-2-oxoethyl acetate: hydrolysis, aminolysis, and enzyme-catalyzed hydrolysis. Due to a lack of extensive experimental data for this specific substrate in the public domain, this comparison draws upon established principles of physical organic chemistry and available data for structurally analogous compounds, such as p-nitrophenyl acetate (pNPA) and other α-keto esters. The insights provided are intended to guide experimental design and interpretation in studies utilizing this reactive ester.

Introduction to this compound

This compound is an activated ester characterized by two key structural features that significantly influence its reactivity:

  • The p-Nitrophenyl Group: The strongly electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This group also functions as a good leaving group (p-nitrophenoxide), which is stabilized by resonance.

  • The α-Oxo Group: The presence of a ketone at the α-position to the ester further withdraws electron density from the ester carbonyl, increasing its reactivity compared to simpler alkyl acetates. Studies on α-ketoesters have shown that the α-keto group can significantly accelerate the rate of hydrolysis[1].

These features make this compound a valuable tool in various chemical and biochemical applications, including as a substrate for probing enzyme activity and in the synthesis of complex organic molecules.

Mechanistic Pathways: A Comparative Overview

The principal reactions of this compound—hydrolysis, aminolysis, and enzyme-catalyzed hydrolysis—proceed through nucleophilic acyl substitution. However, the nature of the nucleophile and the reaction environment dictate the specific mechanistic details, intermediates, and reaction rates.

Hydrolysis (Base-Catalyzed)

Under basic conditions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This reaction proceeds through a tetrahedral intermediate. The electron-withdrawing nature of both the p-nitrophenyl and the α-oxo groups is expected to stabilize this negatively charged intermediate and lower the activation energy for its formation. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the resonance-stabilized p-nitrophenoxide leaving group, yielding acetate and 2-hydroxy-1-(4-nitrophenyl)ethan-1-one. Given the enhanced reactivity of α-ketoesters, the rate of hydrolysis is anticipated to be significantly faster than that of p-nitrophenyl acetate[1].

Hydrolysis Substrate This compound Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate + OH⁻ OH OH⁻ Acetate Acetate Tetrahedral_Intermediate->Acetate Collapse Leaving_Group p-Nitrophenoxide Tetrahedral_Intermediate->Leaving_Group Product 2-hydroxy-1-(4-nitrophenyl)ethan-1-one Leaving_Group->Product + H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Aminolysis

The aminolysis of this compound involves the nucleophilic attack of an amine on the ester carbonyl carbon. This reaction also proceeds through a tetrahedral intermediate. The rate of aminolysis is highly dependent on the nucleophilicity and steric hindrance of the attacking amine. Primary and secondary amines are generally effective nucleophiles for this transformation. The reaction mechanism can be either concerted or stepwise, involving a zwitterionic tetrahedral intermediate. The stability of this intermediate is influenced by the solvent polarity. In polar aprotic solvents, a concerted mechanism might be favored, whereas in polar protic solvents, a stepwise mechanism with a zwitterionic intermediate is more likely. The overall reaction yields an amide and 2-hydroxy-1-(4-nitrophenyl)ethan-1-one.

Aminolysis Substrate This compound Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate + R-NH₂ Amine R-NH₂ Amide N-substituted Acetamide Tetrahedral_Intermediate->Amide Collapse Leaving_Group p-Nitrophenoxide Tetrahedral_Intermediate->Leaving_Group Product 2-hydroxy-1-(4-nitrophenyl)ethan-1-one Leaving_Group->Product + H₂O

Caption: Aminolysis of this compound.

Enzyme-Catalyzed Hydrolysis (e.g., by Esterases or Lipases)

Esterases and lipases are common enzymes that catalyze the hydrolysis of esters. The catalytic mechanism of these enzymes typically involves a catalytic triad (e.g., Ser-His-Asp). The reaction proceeds via a two-step "ping-pong" mechanism. First, the serine residue, activated by the histidine-aspartate relay, acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This collapses to release the alcohol portion of the ester (p-nitrophenoxide) and forms a covalent acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This then breaks down to release the carboxylic acid product (acetic acid) and regenerate the free enzyme. The substrate specificity of the enzyme will determine the efficiency of this reaction.

Enzyme_Hydrolysis cluster_acylation Acylation cluster_deacylation Deacylation Substrate This compound Acyl_Enzyme Acyl-Enzyme Intermediate (E-Ser-OAc) Substrate->Acyl_Enzyme + Enzyme Enzyme Enzyme (E-Ser-OH) Water H₂O Leaving_Group p-Nitrophenoxide Acetate Acetate Regenerated_Enzyme Enzyme (E-Ser-OH) Regenerated_Enzyme->Acetate - Acetate Acyl_Enzyme->Leaving_Group - Leaving Group Acyl_Enzyme->Regenerated_Enzyme + H₂O

Caption: General mechanism for enzyme-catalyzed hydrolysis.

Quantitative Data Comparison (Hypothetical)

As direct experimental data for this compound is limited, the following table presents a hypothetical comparison of kinetic parameters based on the expected reactivity trends. These values are for illustrative purposes and should be determined experimentally.

Reaction TypeNucleophileExpected Relative RateKey Influencing Factors
Hydrolysis OH⁻FastpH, Temperature, Solvent
Aminolysis Primary AmineVery FastAmine Nucleophilicity, Steric Hindrance, Solvent
Aminolysis Secondary AmineFastAmine Nucleophilicity, Steric Hindrance, Solvent
Enzyme-Catalyzed Serine (in enzyme)Variable (Enzyme Dependent)Enzyme Specificity, pH, Temperature, Substrate Concentration

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for studying the reactions of this compound.

Protocol 1: Monitoring Hydrolysis by UV-Vis Spectroscopy
  • Reagents:

    • This compound stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Aqueous buffer of desired pH (e.g., phosphate or borate buffer).

  • Procedure:

    • Equilibrate the buffer solution to the desired temperature in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the substrate stock solution to the buffer.

    • Monitor the increase in absorbance at the λmax of the p-nitrophenoxide anion (typically around 400 nm) over time.

    • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

    • Determine the pseudo-first-order rate constant (kobs) by fitting the data to a single exponential equation.

Protocol 2: Monitoring Aminolysis by HPLC
  • Reagents:

    • This compound solution in a suitable solvent.

    • Amine solution of known concentration in the same solvent.

  • Procedure:

    • Combine the substrate and amine solutions in a reaction vessel at a controlled temperature.

    • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid).

    • Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining substrate and the formed amide product.

    • Plot the concentration of the substrate versus time to determine the reaction rate and rate constant.

Protocol 3: Enzyme-Catalyzed Hydrolysis Assay
  • Reagents:

    • This compound stock solution.

    • Purified enzyme solution in a suitable buffer.

    • Assay buffer at the optimal pH for the enzyme.

  • Procedure:

    • In a microplate or cuvette, combine the assay buffer and the enzyme solution, and pre-incubate at the optimal temperature.

    • Initiate the reaction by adding the substrate stock solution.

    • Monitor the formation of p-nitrophenoxide by measuring the absorbance at 400 nm at regular intervals using a microplate reader or spectrophotometer.

    • Calculate the initial velocity (V0) from the linear phase of the reaction.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion

References

A Head-to-Head Battle in Thiazole Synthesis: Analyzing the Cost-Benefit of 2-(4-Nitrophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost-effectiveness of the process. This guide provides a comprehensive cost-benefit analysis of using 2-(4-Nitrophenyl)-2-oxoethyl acetate in the synthesis of 2-amino-4-(4-nitrophenyl)thiazole, a valuable scaffold in medicinal chemistry, comparing it with the more conventional precursor, 2-bromo-1-(4-nitrophenyl)ethanone.

The synthesis of 2-aminothiazole derivatives is a cornerstone in the development of novel therapeutic agents. The Hantzsch thiazole synthesis, a classic and widely employed method, traditionally utilizes α-haloketones and thiourea or thioamides. In the context of synthesizing 2-amino-4-(4-nitrophenyl)thiazole, 2-bromo-1-(4-nitrophenyl)ethanone has been the go-to α-haloketone. However, the use of lachrymatory and potentially toxic α-haloketones has prompted the exploration of less hazardous alternatives, such as α-acetoxyketones like this compound.

This guide delves into a comparative analysis of these two starting materials, presenting experimental data, detailed protocols, and a cost breakdown to aid researchers in making an informed decision.

Performance Comparison: A Tale of Two Precursors

The efficacy of a synthetic route is primarily judged by its yield, reaction conditions, and the purity of the final product. Below is a summary of the performance of this compound and its bromo- a an alternative in the synthesis of 2-amino-4-(4-nitrophenyl)thiazole.

ParameterThis compound2-bromo-1-(4-nitrophenyl)ethanone
Reaction Yield Data not readily available in literatureReported yields are generally high, often exceeding 80-90%
Reaction Conditions Potentially milder conditions may be possibleTypically requires refluxing in a suitable solvent like ethanol
Byproducts Acetic acid (less corrosive)Hydrobromic acid (corrosive)
Handling/Safety Considered less hazardous and non-lachrymatoryLachrymatory and requires careful handling
Cost per mole Generally higherGenerally lower

Experimental Protocols: A Step-by-Step Guide

Detailed experimental procedures are crucial for reproducibility and for evaluating the practical aspects of a synthesis.

Synthesis of 2-amino-4-(4-nitrophenyl)thiazole using 2-bromo-1-(4-nitrophenyl)ethanone

This established method, a variation of the Hantzsch thiazole synthesis, consistently provides high yields of the desired product.

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux with constant stirring for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-nitrophenyl)thiazole.

Expected Yield: 85-95%

Proposed Synthesis of 2-amino-4-(4-nitrophenyl)thiazole using this compound

While a specific, optimized protocol for this reaction is not widely documented, a plausible pathway can be extrapolated based on the reactivity of α-acetoxyketones in similar condensations. The acetate group, being a poorer leaving group than bromide, may necessitate the use of a promoter or slightly more forcing conditions.

Proposed Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), thiourea (1.2 equivalents), and a suitable solvent (e.g., ethanol, DMF).

  • Consider the addition of a mild acid or base catalyst to facilitate the reaction.

  • Heat the mixture, potentially to a higher temperature or for a longer duration than the bromo- alternative, while monitoring via TLC.

  • Work-up and purification would likely follow a similar procedure of cooling, filtration, and recrystallization.

Expected Yield: The yield for this reaction is not yet established and would require experimental validation. It is anticipated to be lower than the reaction with the bromo- derivative without optimization.

Cost Analysis: The Financial Bottom Line

A direct comparison of the cost-effectiveness of the two starting materials requires an analysis of their price per mole and the overall process costs, considering factors like yield and the need for specialized handling or reagents.

ReagentMolecular Weight ( g/mol )Price (per gram)Price (per mole)
This compound223.18Varies by supplierVaries by supplier
2-bromo-1-(4-nitrophenyl)ethanone244.04Varies by supplierVaries by supplier

Note: Prices are subject to change and vary significantly between suppliers and purity grades. Researchers are advised to obtain current quotes from chemical vendors.

While 2-bromo-1-(4-nitrophenyl)ethanone is generally the more economical option on a per-gram basis, a comprehensive cost analysis must factor in the reaction yield. A significantly lower yield from this compound could negate its potential safety advantages from a cost perspective.

Visualizing the Synthesis

To better understand the reaction pathways and the logical comparison between the two precursors, the following diagrams are provided.

Hantzsch_Synthesis_Comparison cluster_reagents Starting Materials cluster_process Hantzsch Thiazole Synthesis cluster_products Products & Byproducts reagent1 This compound (α-acetoxyketone) reaction1 Condensation Reaction (Potentially Milder Conditions) reagent1->reaction1 reagent2 2-bromo-1-(4-nitrophenyl)ethanone (α-haloketone) reaction2 Condensation Reaction (Standard Reflux Conditions) reagent2->reaction2 thiourea Thiourea thiourea->reaction1 thiourea->reaction2 product 2-amino-4-(4-nitrophenyl)thiazole reaction1->product byproduct1 Acetic Acid reaction1->byproduct1 reaction2->product byproduct2 Hydrobromic Acid reaction2->byproduct2 Cost_Benefit_Analysis cluster_acetate This compound cluster_bromide 2-bromo-1-(4-nitrophenyl)ethanone main Choice of Precursor for 2-amino-4-(4-nitrophenyl)thiazole Synthesis benefit_acetate Benefits: - Less hazardous - Non-lachrymatory - Milder byproducts main->benefit_acetate Safety & Handling cost_acetate Costs: - Potentially lower yield - Higher reagent cost - Less established protocol main->cost_acetate Economic & Process benefit_bromide Benefits: - High and reliable yields - Lower reagent cost - Well-established protocol main->benefit_bromide Efficiency & Cost cost_bromide Costs: - Lachrymatory and hazardous - Corrosive byproduct (HBr) - Requires careful handling main->cost_bromide Safety & Handling

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Nitrophenyl)-2-oxoethyl acetate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2] In case of skin contact, wash the affected area with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

Waste Classification and Segregation: A Critical First Step

Proper disposal begins with accurate waste classification. Due to its chemical structure, containing a nitrophenyl group and an organic acetate, this compound should be treated as a hazardous chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

To ensure safe and compliant disposal, follow these segregation guidelines:

  • Do Not Mix: Avoid mixing this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]

  • Separate Organic Waste: Keep this organic compound separate from inorganic waste and aqueous solutions. It is also best practice to segregate halogenated and non-halogenated organic solvents to reduce disposal costs and complexity.[3][4]

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for the accumulation of this compound waste. The container should be made of a material compatible with the chemical.

Step-by-Step Disposal Protocol

Once the waste is properly segregated and contained, follow these steps for its disposal:

  • Container Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal, as required by your institution and local regulations.

Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Minor Spills: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][5] Avoid generating dust.[5] The spill area should then be cleaned with an appropriate solvent and washed with soap and water.

  • Major Spills: For larger spills, evacuate the area and alert your institution's emergency response team or EHS department immediately.[5]

Recommended Disposal Method

The preferred method for the ultimate disposal of nitrophenolic compounds is incineration in a licensed and environmentally approved hazardous waste incinerator.[6][7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

Below is a logical workflow for the disposal process.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal Procedure cluster_emergency Emergency Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B Ensure Safety C Classify as Hazardous Waste B->C Begin Disposal Process D Use a Designated, Labeled Waste Container C->D E Segregate from Incompatible Chemicals & Other Waste Streams D->E F Securely Seal and Store Waste Container in a Designated Area E->F Once Waste is Containerized G Contact EHS or Licensed Waste Disposal Service F->G For Pickup H Maintain Disposal Records G->H Complete Documentation I In Case of Spill J Follow Spill Cleanup Procedure (Minor vs. Major) I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(4-Nitrophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(4-Nitrophenyl)-2-oxoethyl acetate

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 65921-30-4[1][2]

  • Molecular Formula: C10H9NO5[1]

  • Molecular Weight: 223.18 g/mol [1]

Hazard Summary: While a comprehensive safety data sheet (SDS) for this compound is not readily available, information from suppliers and data for structurally similar compounds, such as 4-Nitrophenyl acetate, indicate the following potential hazards:

  • Irritant: Classified as an irritant[1].

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Potential Oxidizer: Similar nitro-compounds may intensify fire[3][4].

  • Potential for Allergic Skin Reaction and Serious Eye Damage. [3][4]

The following table summarizes the available hazard information.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Acute Toxicity (Dermal)GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin
Acute Toxicity (Inhalation)GHS07 (Exclamation Mark)WarningH332: Harmful if inhaled
Skin Irritation/SensitizationGHS07 (Exclamation Mark)WarningMay cause skin irritation or an allergic skin reaction.[3][4][5]
Eye IrritationGHS07 (Exclamation Mark)WarningCauses serious eye irritation.[3][4]
Oxidizing Solid (Potential)GHS03 (Flame over circle)DangerMay intensify fire; oxidizer.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The minimum required PPE includes:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum for incidental contact. For prolonged handling or direct contact, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber or Viton™. Always check the glove manufacturer's chemical resistance guide.[6][8][9]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.[6][7][8]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid and any solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Footwear Closed-Toe ShoesShoes must fully cover the feet to protect from spills.[6][7]

The following diagram illustrates the workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection A Task Assessment: Handling this compound B Minimum PPE - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes A->B C Risk of Splash or Large Quantities? B->C E Work Outside of Fume Hood? B->E D Add Face Shield and Chemical Apron C->D Yes G Final PPE Ensemble C->G No D->G F Use NIOSH-approved Respirator E->F Yes E->G No F->G

PPE Selection Workflow Diagram

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have appropriate spill cleanup materials readily available (e.g., absorbent pads, chemical spill kit).

2. Handling the Solid Compound:

  • Weighing: Conduct all weighing of the solid powder inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[10]

  • Transfers: Use appropriate tools (spatulas, weigh boats) to handle the solid. Avoid creating dust.

  • Storage: Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]

3. Preparing Solutions:

  • Solvent Addition: When dissolving the solid, slowly add the solvent to the solid to minimize splashing and aerosol generation.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

4. Post-Handling:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid compound, contaminated weigh boats, and other contaminated disposable materials in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[12]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed and store them in a designated satellite accumulation area.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

The diagram below outlines the waste disposal workflow.

Disposal_Workflow cluster_disposal Waste Disposal Workflow Start Waste Generation Solid Solid Waste (e.g., contaminated gloves, weigh paper) Start->Solid Liquid Liquid Waste (e.g., solutions, rinsates) Start->Liquid Segregate Segregate into Labeled Hazardous Waste Containers Solid->Segregate Liquid->Segregate Store Store in Satellite Accumulation Area Segregate->Store Contact Contact Environmental Health & Safety (EHS) Store->Contact Dispose Professional Disposal Contact->Dispose

Waste Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.